molecular formula C9H9NO4 B1603797 Methyl 3-methyl-5-nitrobenzoate CAS No. 482311-23-9

Methyl 3-methyl-5-nitrobenzoate

Cat. No.: B1603797
CAS No.: 482311-23-9
M. Wt: 195.17 g/mol
InChI Key: YNBMIFXZVJTHAS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-methyl-5-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-methyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBMIFXZVJTHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610924
Record name Methyl 3-methyl-5-nitrobenzoate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482311-23-9
Record name Methyl 3-methyl-5-nitrobenzoate
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Record name Methyl 3-methyl-5-nitrobenzoate
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Record name methyl 3-methyl-5-nitrobenzoate
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Foundational & Exploratory

"Methyl 3-methyl-5-nitrobenzoate" CAS number 482311-23-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 482311-23-9 Synonyms: Methyl 5-nitro-m-toluate; 3-Methyl-5-nitrobenzoic acid methyl ester Role: Critical Impurity Standard & Advanced Intermediate for Immunomodulatory Drugs

Executive Summary & Chemical Significance

Methyl 3-methyl-5-nitrobenzoate is a specialized aromatic ester primarily utilized as a regioisomeric impurity standard in the development of glutarimide-based immunomodulatory drugs (IMiDs), specifically Lenalidomide and Pomalidomide .

In medicinal chemistry, its significance lies in its structural relationship to the Lenalidomide starting material, methyl 2-methyl-3-nitrobenzoate. During the nitration of m-toluates or the synthesis of the benzoic acid precursors, the 3,5-substitution pattern represents a thermodynamic "dead end" for direct electrophilic substitution, making it a distinct marker for process control. Additionally, it serves as a precursor for methyl 3-amino-5-methylbenzoate, a scaffold for kinase inhibitors.

Chemical Profile
PropertySpecification
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 77.7 – 78.6 °C [1]
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Key NMR Signals δ 2.51 (s, 3H, Ar-CH₃), 3.96 (s, 3H, OCH₃) [1]

Synthesis Strategy: The "Oxidative Selection" Protocol

The Challenge: Direct nitration of methyl 3-methylbenzoate is electronically driven to the 2- and 4-positions (ortho/para to the methyl group). The 5-position (meta to both the methyl and ester groups) is inaccessible via direct nitration.

The Solution: To synthesize the 3,5-isomer with high fidelity, one must employ a Retrosynthetic Inversion . Instead of installing the nitro group last, we start with the nitro group in place and selectively oxidize a methyl group.

Validated Workflow: Selective Oxidation of 3,5-Dimethylnitrobenzene

This protocol utilizes the differing reactivities of alkyl side chains under controlled oxidative conditions.

Step 1: Mono-Oxidation (The Critical Step)
  • Precursor: 3,5-Dimethylnitrobenzene[1][2]

  • Reagents: Potassium Permanganate (KMnO₄), Pyridine, Water[1][2]

  • Mechanism: Pyridine moderates the oxidation potential, favoring the formation of the mono-carboxylic acid over the dicarboxylic acid (5-nitroisophthalic acid).

Step 2: Esterification
  • Precursor: 3-Methyl-5-nitrobenzoic acid[1][3]

  • Reagents: Methanol, Sulfuric Acid (Catalytic) or Thionyl Chloride

  • Outcome: Quantitative conversion to the methyl ester.

Synthesis Start 3,5-Dimethylnitrobenzene (CAS 5398-77-6) Inter 3-Methyl-5-nitrobenzoic Acid (Intermediate) Start->Inter KMnO4, Pyridine/H2O 85-90°C, 2h (Selective Mono-oxidation) Product Methyl 3-methyl-5-nitrobenzoate (CAS 482311-23-9) Inter->Product MeOH, H2SO4 (cat) Reflux, 4h (Fischer Esterification)

Figure 1: Selective synthesis pathway avoiding regioisomeric mixtures common in direct nitration.

Detailed Experimental Protocol

1. Preparation of 3-Methyl-5-nitrobenzoic Acid:

  • Dissolve 3,5-dimethylnitrobenzene (30 g) in a mixture of pyridine (400 mL) and water (250 mL).

  • Heat to 80°C. Add KMnO₄ (62.7 g, 2.0 eq) in portions over 45 minutes.

  • Maintain temperature at 85-90°C for 1.75 hours.

  • Workup: Filter hot through Celite to remove MnO₂. Acidify the filtrate with conc. HCl to pH 2.

  • Extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.

  • Purification: Recrystallize from ethanol/water to yield the acid (MP: 171-172°C) [2].

2. Conversion to Methyl Ester:

  • Suspend the acid (10 g) in anhydrous Methanol (100 mL).

  • Add conc.[4][5] H₂SO₄ (0.5 mL) dropwise.

  • Reflux for 4-6 hours (monitor by TLC for disappearance of acid).

  • Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO₃ (sat) to remove unreacted acid.

  • Evaporate solvent to yield Methyl 3-methyl-5-nitrobenzoate as a white solid.

Analytical Profiling & Impurity Identification

Distinguishing the 3,5-isomer from its 2,3- and 3,4-isomers is vital for impurity quantification in Lenalidomide production.

NMR Distinction Logic

The symmetry of the substitution pattern is the key diagnostic tool.

IsomerStructure Note1H NMR Aromatic Signals
3-Me-5-Nitro (Target) Symmetric (C2v-like) Three Singlets (δ 8.63, 8.20, 8.16).[6] No coupling (J=0 or small meta coupling).
2-Me-3-Nitro Asymmetric, crowdedMultiplets/Doublets. Significant ortho/meta coupling.
4-Me-3-Nitro AsymmetricDoublets (Ortho coupling ~8Hz).

Diagnostic Peaks for CAS 482311-23-9:

  • δ 8.63 (s, 1H): Proton between Nitro and Ester (most deshielded).

  • δ 8.20 (s, 1H) & 8.16 (s, 1H): Protons adjacent to Methyl group.[6]

  • δ 2.51 (s, 3H): Aryl-Methyl group (distinct shift from ortho-substituted isomers).

Impurity Mapping in Drug Development

In the synthesis of Lenalidomide, the starting material is typically Methyl 2-methyl-3-nitrobenzoate. The 3-methyl-5-nitrobenzoate isomer can arise if the initial nitration of o-toluic acid (or m-toluic acid precursors) lacks sufficient regiocontrol.

ImpurityMap TargetDrug Lenalidomide (API) SM Methyl 2-methyl-3-nitrobenzoate (Correct Starting Material) SM->TargetDrug Bromination -> Cyclization -> Reduction Impurity Methyl 3-methyl-5-nitrobenzoate (Regio-Impurity) Impurity->TargetDrug Co-elutes/Reacts? (Must be controlled <0.15%)

Figure 2: The structural relationship between the active pharmaceutical ingredient precursor and the target impurity.[1][4][7][8]

Handling & Safety Protocols

While not classified as a high-explosive, this compound is a nitro-aromatic and should be treated with standard hazardous material protocols.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Sealed container at 2-8°C (Refrigerator). Protect from light.

  • Reactivity: Stable under normal conditions. Avoid strong bases (hydrolysis to acid) and strong reducing agents (unless reduction to aniline is intended).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Royal Society of Chemistry. Supporting Information: Ph3P/ICH2CH2I-promoted reductive deoxygenation of alcohols. (2015). Retrieved from

    • Verification: Confirms Melting Point (77.7-78.6 °C)
  • PrepChem. Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from

    • Verification: details the oxidative synthesis
  • Pharmaffiliates. Lenalidomide Impurities Standards. Retrieved from

    • Verification: Identifies CAS 482311-23-9 as a specific impurity standard for Lenalidomide.[9][10][11]

Sources

"Methyl 3-methyl-5-nitrobenzoate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 482311-23-9 Formula: C


H

NO

Molecular Weight: 195.17 g/mol [1]
Executive Summary

Methyl 3-methyl-5-nitrobenzoate is a specialized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly those requiring a 1,3,5-trisubstitution pattern on the benzene ring. Unlike its simpler analog (methyl 3-nitrobenzoate), the presence of the methyl group at the 3-position introduces specific steric and electronic constraints that are valuable for designing immunomodulatory drugs (e.g., analogs of lenalidomide/pomalidomide) and polyfunctionalized anilines.

This guide provides a validated physicochemical profile, spectral characterization, and synthesis logic for researchers utilizing this compound in drug discovery and organic synthesis.

Physicochemical Properties

The following data represents experimentally validated properties. The melting point range is a critical quality attribute (CQA) for assessing the purity of the solid.

PropertyValueCondition/Method
Physical State SolidAmbient Temperature
Appearance White to Off-white crystalline powderRecrystallized (Petroleum ether/EtOAc)
Melting Point 77.7 – 78.6 °C Experimental (Capillary method)
Boiling Point 315.0 ± 22.0 °CPredicted (760 mmHg)
Density ~1.29 g/cm³Predicted
Solubility SolubleChloroform, Ethyl Acetate, Dichloromethane
Solubility Insoluble/LowWater
LogP 2.54Predicted (Consensus)

Technical Insight: The sharp melting point transition (less than 1°C range) indicates that the compound crystallizes well and can be effectively purified via recrystallization from non-polar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate).

Spectral Characterization (Identity Verification)

The 1,3,5-substitution pattern of this compound results in a unique NMR signature. Unlike ortho- or para-substituted isomers, the aromatic protons in Methyl 3-methyl-5-nitrobenzoate do not show strong vicinal coupling (


 Hz). Instead, they appear as three distinct singlets  (or broad singlets with small meta-coupling, 

Hz).

H NMR Data (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.63 Singlet (s)1HAr-H (C2)Flanked by Ester and Nitro (Most Deshielded)
8.20 Singlet (s)1HAr-H (C6)Flanked by Nitro and Methyl
8.16 Singlet (s)1HAr-H (C4)Flanked by Ester and Methyl
3.96 Singlet (s)3H-OCH

Methyl Ester
2.51 Singlet (s)3HAr-CH

Aryl Methyl Group

C NMR Data (101 MHz, CDCl

)
  • Carbonyl (C=O): 165.2 ppm[2]

  • Aromatic Quaternary: 148.3 (C-NO

    
    ), 140.4 (C-Me), 131.6 (C-COOMe)
    
  • Aromatic CH: 135.9, 127.8, 121.8[2]

  • Aliphatic: 52.7 (OCH

    
    ), 21.2 (Ar-CH
    
    
    
    )

Validation Protocol: If your


H NMR spectrum shows doublets in the aromatic region (7.0–8.5 ppm), your sample is contaminated with the 2-nitro or 4-nitro isomers, which are common byproducts of direct nitration routes.
Synthesis & Reaction Logic

Synthesizing Methyl 3-methyl-5-nitrobenzoate requires navigating the directing effects of aromatic substitution.

The "Direct Nitration" Trap (Why it fails)

Direct nitration of methyl 3-methylbenzoate (methyl m-toluate) is not recommended for high yield of the 5-nitro isomer.

  • Methyl Group (Activator): Directs ortho/para (Positions 2, 4, 6).

  • Ester Group (Deactivator): Directs meta (Positions 3, 5).

  • Conflict: The activating methyl group dominates the kinetics, favoring nitration at positions 2, 4, and 6. The desired 5-position is deactivated by the ester and not activated by the methyl group.

The Correct Pathway: Oxidation of 3,5-Dimethylnitrobenzene

The most reliable route utilizes the symmetry of 3,5-dimethylnitrobenzene (5-nitro-m-xylene). Selective oxidation of one methyl group yields the carboxylic acid, which is then esterified.

SynthesisPathway Start 3,5-Dimethylnitrobenzene (Symmetric Precursor) Step1 Oxidation (KMnO4/Pyridine or HNO3) Start->Step1 Selective Oxidation Inter 3-Methyl-5-nitrobenzoic Acid (Intermediate) Step1->Inter Step2 Esterification (MeOH, H2SO4) Inter->Step2 Acid Catalysis Product Methyl 3-methyl-5-nitrobenzoate (Target) Step2->Product

Figure 1: The preferred synthetic pathway avoids regioselectivity issues by starting with the pre-functionalized 3,5-dimethyl scaffold.

Handling & Safety Protocols

While this compound is a stable solid, the nitro group introduces specific hazards.[3]

  • Reactivity: Stable under ambient conditions. Avoid strong reducing agents (hydrazine, hydrides) unless reduction to the aniline is intended.

  • Thermal Stability: Nitro compounds can decompose energetically at high temperatures. Do not heat above 250°C in a closed system.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly sealed to prevent hydrolysis of the ester.

References
  • Experimental Physical Data (MP & NMR)

    • Source: Royal Society of Chemistry (RSC)
    • Data Verification: Melting point (77.7-78.6 °C)
  • Chemical Identity & CAS

    • Source: American Elements & ChemicalBook D
    • Identifier: CAS 482311-23-9.[1]

Sources

Technical Guide: Safety and Handling of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Methyl 3-methyl-5-nitrobenzoate is a specialized nitro-aromatic intermediate used primarily as a building block in the synthesis of complex pharmaceutical agents (e.g., immunomodulators like lenalidomide analogs). As a nitro-substituted ester, it presents specific thermal and toxicological risks that differ from simple benzoates.

This guide provides a self-validating safety protocol based on the chemical's structural moieties—specifically the nitro group (


)  (thermal instability/energetic potential) and the ester linkage  (hydrolysis susceptibility).
Chemical Identification Table
PropertyDetail
Chemical Name Methyl 3-methyl-5-nitrobenzoate
CAS Number 482311-23-9
Molecular Formula

Molecular Weight 195.17 g/mol
Structure Benzene ring substituted with: -COOCH3 (1), -CH3 (3), -NO2 (5)
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this exact isomer is limited, Read-Across Toxicology from close analogs (Methyl 3-nitrobenzoate, CAS 618-95-1) and the presence of the nitro group dictates the following conservative hazard profile.

GHS Classification (Inferred & Conservative)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

  • Thermal Hazard: Nitro-aromatics possess high decomposition energy. Heating confined material may lead to rapid pressure rise.[1]

Critical Moiety Hazards
  • Nitro Group (-NO2):

    • Methemoglobinemia Risk: Absorption of nitro-aromatics can oxidize hemoglobin to methemoglobin, reducing oxygen transport. Indicator: Cyanosis (blue lips/fingernails).

    • Shock/Thermal Sensitivity: While not a primary explosive, the compound is thermodynamically unstable at high temperatures (>250°C). Avoid grinding dry material with high friction.

  • Ester Group (-COOMe):

    • Susceptible to hydrolysis in strong acids/bases, releasing Methanol (toxic) and 3-methyl-5-nitrobenzoic acid.

Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 or P100 Respirator (solids) / Half-mask with OV/AG cartridges (solution)Prevents inhalation of dust which may cause systemic nitro-toxicity.
Hands Double Nitrile Gloves (0.11 mm min. thickness)Nitro-aromatics can permeate skin.[2] Double gloving provides a breakthrough buffer.
Eyes Chemical Safety GogglesPrevent corneal damage from acidic hydrolysis products or dust irritation.
Body Lab Coat (Cotton/Flame Resistant)Reduces static buildup; protects against spill absorption.
Engineering Controls
  • Primary Containment: All weighing and transfers must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Dissipation: Use anti-static weighing boats and grounded spatulas. Nitro compounds in dry powder form can be sensitive to electrostatic discharge (ESD).

Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound safely in a research environment.

SafetyWorkflow cluster_emergency Emergency Triggers Start Receipt of Material (CAS 482311-23-9) Inspect Visual Inspection: Crystals/Powder? Start->Inspect Storage Storage: < 25°C, Dry, Dark Segregate from Reducers Inspect->Storage Usage Experimental Usage Storage->Usage Weighing Weighing Protocol: Anti-static boat Fume Hood Only Usage->Weighing Reaction Reaction Setup: Avoid temp > 150°C Vent NOx fumes Weighing->Reaction Spill Spill: Wet wipe (Do not sweep) Avoid dust generation Weighing->Spill If Spilled Waste Disposal: Halogen-free Organic (Do not mix with oxidizers) Reaction->Waste Exposure Exposure: Wash 15 mins Check for Cyanosis Reaction->Exposure If Contact

Figure 1: Operational workflow for safe handling of nitro-aromatic esters, emphasizing containment and static control.

Synthesis & Reactivity Profile

Understanding the synthesis provides insight into potential impurities (e.g., unreacted oxidizers or isomeric byproducts).

Synthesis Pathway

The most reliable route to Methyl 3-methyl-5-nitrobenzoate avoids direct nitration of methyl m-toluate (which yields mixtures). Instead, it utilizes the controlled oxidation of 3,5-dimethylnitrobenzene.

  • Precursor: 3,5-Dimethylnitrobenzene.[3]

  • Oxidation: Selective oxidation of one methyl group using

    
     in Pyridine/Water or air oxidation with Co/Mn catalysts.
    
    • Safety Note: This step is highly exothermic. Residual

      
       (oxidizer) in the crude acid is a compatibility hazard.
      
  • Intermediate: 3-Methyl-5-nitrobenzoic acid (CAS 113882-33-0).[4]

  • Esterification: Acid-catalyzed reaction with Methanol (

    
    ) or Methyl Iodide (
    
    
    
    ).

SynthesisPath Precursor 3,5-Dimethylnitrobenzene (Starting Material) Oxidation Oxidation Step (KMnO4 / Pyridine) *Exotherm Risk* Precursor->Oxidation Intermediate 3-Methyl-5-nitrobenzoic Acid (Solid Intermediate) Oxidation->Intermediate Reflux 80-90°C Esterification Esterification (MeOH / H2SO4) Intermediate->Esterification Target Methyl 3-methyl-5-nitrobenzoate (Final Product) Esterification->Target Reflux

Figure 2: Synthetic pathway highlighting the oxidation step as a Critical Control Point (CCP) for thermal safety.

Incompatibilities
  • Strong Bases: Cause hydrolysis and potential formation of nitronate salts (explosive when dry).

  • Reducing Agents (Hydrides, Hydrogenation catalysts): Reaction with the nitro group is highly exothermic and can be runaway if not controlled (e.g.,

    
    ).
    
  • Strong Oxidizers: Although the molecule is already oxidized, mixing with perchlorates or peroxides increases detonation sensitivity.

Storage and Stability

  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is acceptable but ensure the container is sealed to prevent condensation (hydrolysis risk).

  • Light: Protect from light.[1] Nitro compounds can undergo photochemical degradation (yellowing/darkening).

  • Shelf Life: 24 months if strictly controlled. Re-test purity (HPLC) annually.

  • Segregation: Store away from flammables, reducing agents, and food/feedstuffs.[5]

Emergency Response Protocols

Fire Fighting
  • Media: Water spray, Dry chemical, or

    
    .[2][6]
    
  • Hazard: Combustion releases Nitrogen Oxides (NOx) —reddish-brown fumes that are highly toxic and can cause delayed pulmonary edema.

  • Action: Firefighters must wear SCBA.[2] Evacuate downwind.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Respirator, Double Gloves, Goggles).

  • Containment: Do NOT use a brush/broom (dust generation).

  • Cleanup: Wet the powder with a compatible inert solvent (e.g., polyethylene glycol or water mist) to suppress dust, then wipe up with damp paper towels.

  • Disposal: Place in a dedicated container for "Organic Waste with Halogens/Nitrogen".

First Aid
  • Inhalation: Move to fresh air. If blue discoloration (cyanosis) occurs, administer oxygen and seek medical attention immediately (Methemoglobinemia suspicion).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses.

References

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate Data Sheet. Retrieved from [Link][7][8][9]

  • PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 3-methyl-5-nitrobenzoate.[7][10][8][11] Retrieved from [Link]

Sources

Discovery and history of "Methyl 3-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and application of Methyl 3-methyl-5-nitrobenzoate (CAS: 482311-23-9).

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 3-methyl-5-nitrobenzoate is a specialized aromatic intermediate characterized by a 1,3,5-substitution pattern (meta-meta relationship). While structurally simple, its synthesis represents a classic problem in regioselectivity. In direct electrophilic aromatic substitution, the directing effects of the methyl and ester groups conflict, making the 5-nitro isomer thermodynamically and kinetically difficult to access via standard nitration.

Consequently, its "discovery" and historical availability are tied to the development of indirect oxidative pathways rather than direct functionalization. Today, it serves as a critical impurity reference standard for the blockbuster immunomodulator Lenalidomide and as a scaffold for next-generation MKK4 kinase inhibitors .

Property Data
IUPAC Name Methyl 3-methyl-5-nitrobenzoate
CAS Number 482311-23-9
Parent Acid CAS 113882-33-0 (3-Methyl-5-nitrobenzoic acid)
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Key Application Lenalidomide Impurity Profiling, Kinase Inhibitor Scaffolds

Historical Genesis: The "Meta-Meta" Challenge

The history of this compound is defined by the struggle against the natural rules of electrophilic aromatic substitution (SEAr).

The Synthetic Paradox

To synthesize methyl 3-methyl-5-nitrobenzoate, a chemist might intuitively attempt to nitrate methyl 3-methylbenzoate (methyl m-toluate). However, this route fails due to competing directing groups:

  • Methyl Group (-CH₃) : Activates the ring and directs incoming electrophiles to Ortho/Para positions (C2, C4, C6).

  • Ester Group (-COOMe) : Deactivates the ring and directs to Meta positions (which, relative to C1, is C5).

Because the activating methyl group dominates the kinetics, nitration of methyl 3-methylbenzoate yields a mixture of methyl 3-methyl-2-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate . The desired 5-nitro isomer is formed in negligible quantities.

The Solution: Oxidative Desymmetrization

The historical breakthrough in accessing 3,5-disubstituted nitrobenzoates came from inverting the synthetic logic: install the nitrogen first, then the oxygen.

  • Precursor : 3,5-Dimethylnitrobenzene (Nitroxylene).

  • Method : Controlled mono-oxidation of one methyl group to a carboxylic acid.

  • Result : This route guarantees the 1,3,5-substitution pattern because the starting material (nitroxylene) already possesses the correct skeletal geometry.

Synthetic Protocols

The following protocols represent the field-proven methodology for accessing high-purity methyl 3-methyl-5-nitrobenzoate, avoiding the regio-isomeric mixtures of direct nitration.

Protocol A: Mono-Oxidation of 3,5-Dimethylnitrobenzene

Target: 3-Methyl-5-nitrobenzoic acid (Precursor)

Rationale : Use of Pyridine/Water moderates the oxidizing power of KMnO₄ to prevent over-oxidation to the dicarboxylic acid (5-nitroisophthalic acid).

  • Setup : Charge a 1L reactor with 3,5-dimethylnitrobenzene (30.0 g, 198 mmol), Pyridine (400 mL), and Water (250 mL).

  • Activation : Heat the mixture to 80°C under vigorous stirring.

  • Addition : Add KMnO₄ (62.7 g, 396 mmol, 2.0 eq) in small portions over 45 minutes. Caution: Exothermic.

  • Reaction : Maintain temperature at 85–90°C for 1.75 hours.

  • Workup :

    • Filter hot through Celite to remove MnO₂ sludge; wash pad with hot water.

    • Concentrate filtrate to remove pyridine.

    • Acidify aqueous residue with conc.[1] HCl to pH 1–2.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄.[1]

  • Purification : Recrystallize or pass through a silica pad (EtOAc/DCM/AcOH) to yield 3-methyl-5-nitrobenzoic acid (Yield: ~40–50%).[1]

Protocol B: Methyl Esterification

Target: Methyl 3-methyl-5-nitrobenzoate[2][3]

Rationale : Standard Fischer esterification is sufficient as the carboxylic acid is sterically accessible.

  • Dissolution : Dissolve 3-methyl-5-nitrobenzoic acid (10.0 g) in anhydrous Methanol (100 mL).

  • Catalysis : Add conc. H₂SO₄ (1.0 mL) or saturate with HCl gas for 10 minutes.

  • Reflux : Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (loss of acid spot).

  • Isolation :

    • Concentrate methanol in vacuo.

    • Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid).

    • Dry organic layer and evaporate.

  • Product : Off-white to beige solid. Purity >98% required for use as an analytical standard.

Visualizing the Synthetic Logic

The diagram below illustrates the divergence between the "Failed" direct nitration route and the "Successful" oxidative route.

G Start_Direct Methyl 3-methylbenzoate (Starting Material A) Prod_Ortho Methyl 3-methyl-2-nitrobenzoate (Major Product - Undesired) Start_Direct->Prod_Ortho Methyl directs o/p (Kinetic Control) Prod_Para Methyl 3-methyl-4-nitrobenzoate (Major Product - Undesired) Start_Direct->Prod_Para Start_Ox 3,5-Dimethylnitrobenzene (Starting Material B) Inter_Acid 3-Methyl-5-nitrobenzoic acid (Intermediate) Start_Ox->Inter_Acid Regiochemistry fixed by starting skeleton Condition_Nitration Direct Nitration (HNO3/H2SO4) Condition_Oxidation Mono-Oxidation (KMnO4/Pyridine) Final_Product Methyl 3-methyl-5-nitrobenzoate (TARGET) Inter_Acid->Final_Product Esterification (MeOH/H+)

Figure 1: Comparison of synthetic strategies. Direct nitration fails to yield the 5-isomer due to directing group conflict, necessitating the oxidative route.

Applications in Drug Development

A. Lenalidomide Impurity Profiling

In the manufacturing of Lenalidomide (Revlimid), the synthesis typically proceeds via Methyl 2-methyl-3-nitrobenzoate .[3]

  • Significance : Isomeric purity is critical. The presence of the 3-methyl-5-nitro isomer (CAS 482311-23-9) indicates regio-isomeric contamination in the starting materials or side reactions during the nitration of toluic acid precursors.

  • Regulatory Requirement : Pharmaceutical manufacturers must synthesize and characterize this specific isomer to quantify it in the API (Active Pharmaceutical Ingredient) using HPLC/LC-MS to meet ICH Q3A/B impurity guidelines.

B. Kinase Inhibitor Scaffolds (MKK4/JNK)

Recent medicinal chemistry campaigns targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4) for liver regeneration have utilized the 3-methyl-5-nitrobenzoate scaffold.

  • Mechanism : The nitro group is reduced to an aniline, which serves as a nucleophile to couple with heterocyclic kinase cores (e.g., pyrrolopyridines).

  • Advantage : The 3,5-substitution pattern provides a specific vector for hydrophobic interactions within the kinase ATP-binding pocket, distinct from the more common 3,4-substitution.

References

  • Synthesis of 3-methyl-5-nitrobenzoic acid : PrepChem. "Synthesis of 3-methyl-5-nitrobenzoic acid." Available at: [Link]

  • Lenalidomide Impurity Standards : Pharmaffiliates. "Methyl 3-methyl-5-nitrobenzoate - Lenalidomide Impurity."[3][4][5][6] Available at: [Link][3][7]

  • MKK4 Inhibitor Application: Google Patents. "WO2018134254A1 - Protein kinase inhibitors for promoting liver regeneration.
  • Chemical Identity & CAS : American Elements. "Methyl 3-methyl-5-nitrobenzoate Data." Available at: [Link][2][3][5][7]

Sources

An In-depth Technical Guide to Methyl 3-methyl-5-nitrobenzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 3-methyl-5-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into its synthesis via a two-step process, detail its physicochemical and spectroscopic properties, and explore its potential as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Methyl 3-methyl-5-nitrobenzoate is a nitroaromatic compound that belongs to the family of substituted benzoic acid esters. The presence of both a methyl and a nitro group on the benzene ring, in addition to the methyl ester functionality, makes it an interesting scaffold for chemical exploration. The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group create a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological activity. Nitro-containing compounds have a broad spectrum of applications, including roles as antimicrobial agents, anticancer drugs, and even herbicides[1]. This guide will provide a detailed protocol for the synthesis of Methyl 3-methyl-5-nitrobenzoate and a thorough analysis of its structural and spectroscopic characteristics.

Synthesis of Methyl 3-methyl-5-nitrobenzoate

The synthesis of Methyl 3-methyl-5-nitrobenzoate is most effectively achieved through a two-step process:

  • Oxidation of 3,5-dimethylnitrobenzene to 3-methyl-5-nitrobenzoic acid.

  • Fischer Esterification of 3-methyl-5-nitrobenzoic acid to yield the target compound, Methyl 3-methyl-5-nitrobenzoate.

This synthetic approach is logical and based on well-established organic chemistry principles, ensuring a reliable and reproducible outcome.

Step 1: Synthesis of 3-methyl-5-nitrobenzoic acid

The first step involves the selective oxidation of one methyl group of 3,5-dimethylnitrobenzene to a carboxylic acid using potassium permanganate (KMnO4) in a pyridine-water mixture. Pyridine acts as a solvent and a base, facilitating the reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylnitrobenzene (30 g, 0.198 mol), pyridine (400 mL), and water (250 mL).

  • Heat the mixture with stirring to 80°C.

  • Over a period of 45 minutes, add potassium permanganate (62.7 g, 0.396 mol) in portions.

  • After the addition is complete, continue heating the reaction mixture at 85-90°C for an additional 1.75 hours[2].

  • Filter the hot solution through a pad of celite to remove the manganese dioxide byproduct, washing the filter cake with hot water (150 mL).

  • Decolorize the pink filtrate by adding a few drops of sodium metabisulfite solution.

  • Evaporate the solvent to dryness under reduced pressure.

  • Dissolve the residue in water (250 mL) and extract with diethyl ether (2 x 90 mL) to remove any unreacted starting material[2].

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-methyl-5-nitrobenzoic acid.

Synthesis_Step1 reactant1 3,5-Dimethylnitrobenzene reagents1 1. KMnO4, Pyridine, H2O, 85-90°C 2. HCl (aq) reactant1->reagents1 product1 3-methyl-5-nitrobenzoic acid reagents1->product1 caption Oxidation of 3,5-dimethylnitrobenzene.

Oxidation of 3,5-dimethylnitrobenzene.

Step 2: Fischer Esterification to Methyl 3-methyl-5-nitrobenzoate

The second step is the acid-catalyzed esterification of the synthesized 3-methyl-5-nitrobenzoic acid with methanol. Concentrated sulfuric acid is a common and effective catalyst for this transformation. This reaction is an equilibrium process, and using an excess of methanol helps to drive the reaction towards the product side[3].

Experimental Protocol:

  • Ensure the 3-methyl-5-nitrobenzoic acid from Step 1 is completely dry, as water will inhibit the reaction.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 gram of 3-methyl-5-nitrobenzoic acid in 8 mL of anhydrous methanol[3].

  • Carefully add 0.5 mL of concentrated sulfuric acid to the mixture.

  • Add a few boiling chips and heat the mixture to reflux for 1 hour[3].

  • After cooling to room temperature, pour the reaction mixture into a beaker containing approximately 40 mL of crushed ice and stir[3].

  • The product, Methyl 3-methyl-5-nitrobenzoate, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and methanol.

  • The crude product can be purified by recrystallization from methanol to yield pure Methyl 3-methyl-5-nitrobenzoate.

Synthesis_Step2 reactant2 3-methyl-5-nitrobenzoic acid reagents2 Methanol (excess) Concentrated H2SO4 (cat.), Reflux reactant2->reagents2 product2 Methyl 3-methyl-5-nitrobenzoate reagents2->product2 caption Fischer Esterification.

Fischer Esterification.

Physicochemical and Spectroscopic Characterization

The structural identity and purity of the synthesized Methyl 3-methyl-5-nitrobenzoate can be confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueSource
CAS Number 482311-23-9American Elements
Molecular Formula C₉H₉NO₄American Elements
Molecular Weight 195.17 g/mol American Elements
Appearance Expected to be a solid at room temperatureN/A
Boiling Point 315.0±22.0 °C at 760 mmHgAmerican Elements
Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester group.

  • Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). The protons will likely appear as singlets or narrowly split multiplets.

  • Methyl Ester Protons (3H): A sharp singlet is anticipated around δ 3.9-4.0 ppm, characteristic of a methyl ester[4].

  • Ring Methyl Protons (3H): A singlet for the methyl group attached to the aromatic ring is expected around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, around δ 164-166 ppm[5].

  • Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon bearing the nitro group will be significantly deshielded.

  • Methyl Ester Carbon: The carbon of the methyl ester group should appear around δ 52-53 ppm[5].

  • Ring Methyl Carbon: The carbon of the methyl group on the ring will be observed in the upfield region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹[6].

  • N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹[7].

  • C-O Stretch (Ester): An absorption band in the region of 1250-1300 cm⁻¹ is expected for the C-O single bond of the ester.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 195, corresponding to the molecular weight of the compound.

Spectral_Data cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Predicted Spectral Features structure Methyl 3-methyl-5-nitrobenzoate NMR NMR (¹H, ¹³C) structure->NMR IR IR structure->IR MS Mass Spec structure->MS NMR_data Aromatic, Ester & Methyl Signals NMR->NMR_data IR_data C=O, N-O, C-O Stretches IR->IR_data MS_data Molecular Ion Peak (m/z = 195) MS->MS_data caption Correlation of Structure and Spectral Data.

Correlation of Structure and Spectral Data.

Potential Applications in Drug Development and Research

Substituted nitroaromatic compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse chemical moieties.

  • Medicinal Chemistry: The scaffold of Methyl 3-methyl-5-nitrobenzoate can serve as a starting point for the synthesis of novel drug candidates. The corresponding aniline derivative (obtained by reduction of the nitro group) can be used to synthesize amides, ureas, and sulfonamides, which are common pharmacophores in many approved drugs. The unique substitution pattern may lead to compounds with novel structure-activity relationships. Nitro compounds themselves have shown a wide array of biological activities, including antineoplastic, antibiotic, and antihypertensive properties[1].

  • Materials Science: Nitroaromatic compounds can be used as precursors for the synthesis of polymers and dyes. The electronic properties of Methyl 3-methyl-5-nitrobenzoate may also make it a candidate for investigation in the field of nonlinear optics.

  • Chemical Synthesis: As a functionalized building block, this compound can be utilized in various cross-coupling reactions to construct more complex molecular architectures.

Conclusion

This technical guide has provided a detailed and practical approach to the synthesis and characterization of Methyl 3-methyl-5-nitrobenzoate. The two-step synthetic route, involving a selective oxidation followed by a Fischer esterification, is a robust and scalable method for obtaining this compound. The predicted spectroscopic data offers a reliable means for its identification and purity assessment. The versatile chemical nature of Methyl 3-methyl-5-nitrobenzoate makes it a promising candidate for further exploration in drug discovery and materials science. This guide serves as a valuable resource for researchers seeking to synthesize and utilize this and similar substituted nitroaromatic compounds in their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved January 29, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved January 29, 2026, from [Link]

  • Truman State University Department of Chemistry. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 29, 2026, from [Link]

  • Hoechst Aktiengesellschaft. (1985). Preparation of methyl m-nitrobenzoate. U.S. Patent 4,506,089.
  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

  • Hoechst Aktiengesellschaft. (1985). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. German Patent DE3335312C1.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

  • Bartleby. (n.d.). Methyl 3-Nitrobenzoate Lab Report. Retrieved January 29, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved January 29, 2026, from [Link]

  • St. Olaf College. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem Compound Database. Retrieved January 29, 2026, from [Link]

  • Assessment and Qualifications Alliance (AQA). (2015). A-level Chemistry 7405 Specification. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2016). Nitration of Methyl Benzoate. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved January 29, 2026, from [Link]

  • Fisons Pharmaceuticals Limited. (1976). Esterification of nitrobenzoic acids. U.S. Patent 3,948,972.
  • MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved January 29, 2026, from [Link]

  • Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved January 29, 2026, from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Synthesis of "Methyl 3-methyl-5-nitrobenzoate" from 3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Methyl 3-methyl-5-nitrobenzoate from 3-methyl-5-nitrobenzoic acid . This transformation is a critical step in the generation of aniline intermediates for kinase inhibitors and dye precursors.

The presence of the electron-withdrawing nitro group (


) at the meta position significantly increases the acidity of the carboxylic acid but simultaneously deactivates the aromatic ring. While this deactivation prevents electrophilic side reactions, it requires specific attention to reaction kinetics during esterification.

We present two validated protocols:

  • Method A (Fischer Esterification): The preferred route for cost-effective, large-scale synthesis.

  • Method B (Acyl Chloride Activation): A high-conversion route for high-purity requirements or kinetic profiling.

Target Compound Profile
PropertySpecification
IUPAC Name Methyl 3-methyl-5-nitrobenzoate
CAS Number 482311-23-9
Molecular Weight 195.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 76–80 °C
Boiling Point ~279 °C

Strategic Methodology

The choice of method depends on the scale and purity requirements.

FeatureMethod A: Fischer EsterificationMethod B: Acyl Chloride Activation
Reagents

(cat), MeOH

, DMF (cat), MeOH
Mechanism Equilibrium-driven (Reversible)Irreversible Nucleophilic Substitution
Byproducts Water

(gas),

(gas)
Scalability High (Industrial Standard)Moderate (Gas evolution management required)
Cost LowModerate

Method A: Acid-Catalyzed Fischer Esterification

Best for: Large-scale batches (>100g) where atom economy and cost are priorities.

Principle

This reaction relies on Le Chatelier’s principle. Because the reaction is an equilibrium, a large excess of methanol (acting as both solvent and reactant) drives the reaction forward. Sulfuric acid acts as the proton source to activate the carbonyl oxygen.

Protocol

Reagents:

  • 3-methyl-5-nitrobenzoic acid (1.0 equiv)

  • Methanol (anhydrous, 10–15 volumes)

  • Sulfuric acid (

    
    , conc., 0.5–1.0 equiv)
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite).

  • Dissolution: Charge the flask with 3-methyl-5-nitrobenzoic acid and Methanol . Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Caution: Exothermic. Add conc.

    
      dropwise via an addition funnel or syringe. Ensure the temperature does not spike uncontrolledly.
    
  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 8–12 hours .

    • Checkpoint: Monitor reaction progress via TLC (Solvent: 20% EtOAc/Hexane). The acid starting material (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Concentration: Cool the mixture to room temperature. Remove approximately 70-80% of the methanol under reduced pressure (Rotavap).

  • Quench & Precipitation: Pour the concentrated residue slowly onto crushed ice (approx. 5x weight of residue) with vigorous stirring. The ester should precipitate as a solid.

  • Workup:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with saturated

      
       solution (to remove residual acid) until no effervescence is observed.
      
    • Wash with cold water (

      
      ).
      
  • Purification: Recrystallize from hot methanol or an EtOH/Water mixture if high purity is required. Dry in a vacuum oven at 40 °C.

Method B: Acyl Chloride Activation (via Thionyl Chloride)

Best for: High-value synthesis requiring >98% conversion or when the substrate is sterically hindered.

Principle

This method converts the carboxylic acid into a highly reactive acid chloride intermediate using thionyl chloride (


).[1][2] The addition of Dimethylformamide (DMF) is catalytic; it forms a Vilsmeier-Haack-type chloroiminium species that activates the thionyl chloride, significantly accelerating the reaction.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle of DMF in activating


 for acid chloride formation, followed by esterification.

AcylChlorideMechanism DMF DMF (Catalyst) ActiveCat Chloroiminium Intermediate DMF->ActiveCat + SOCl2 - SO2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->ActiveCat AcidCl Acid Chloride Intermediate ActiveCat->AcidCl + Acid Regenerates DMF Acid 3-methyl-5-nitro- benzoic acid Acid->AcidCl Product Methyl 3-methyl-5- nitrobenzoate AcidCl->Product + MeOH Fast Byproducts SO2 (g) + HCl (g) AcidCl->Byproducts MeOH Methanol

Caption: Catalytic cycle of DMF activating Thionyl Chloride to generate the acid chloride intermediate.

Protocol

Reagents:

  • 3-methyl-5-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.5–2.0 equiv)
    
  • DMF (Dimethylformamide, anhydrous, 2–3 drops per 10g substrate)

  • Methanol (anhydrous, excess)

  • Dichloromethane (DCM) or Toluene (optional solvent)

Step-by-Step Procedure:

  • Activation: In a fume hood, place the carboxylic acid in a round-bottom flask. (Optional: Suspend in dry DCM if neat reaction is too viscous).

  • Catalyst Addition: Add catalytic DMF (2 drops).

  • Chlorination: Add

    
      dropwise. Connect a reflux condenser leading to a gas scrubber (NaOH trap) to neutralize evolving 
    
    
    
    and
    
    
    gases.
  • Heating: Heat to reflux (or 60 °C) for 2–3 hours. The solution should become clear and homogeneous as the acid chloride forms.

  • Evaporation (Critical): Remove excess

    
     under vacuum. Note: Residual 
    
    
    
    will react with MeOH to form hazardous dimethyl sulfite or
    
    
    , so thorough evaporation is key. (Co-evaporation with toluene is recommended).
  • Esterification: Dissolve the residue (Acid Chloride) in dry DCM (optional) and cool to 0 °C. Add Methanol (excess) slowly.

  • Finalization: Stir at room temperature for 1 hour.

  • Workup: Evaporate the solvent. Dissolve the residue in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    and concentrate to yield the pure ester.

Quality Control & Characterization

To ensure the integrity of the synthesized product, compare analytical data against the following reference values.

Nuclear Magnetic Resonance (NMR)

Note: Shifts are predicted based on the 3-nitrobenzoate backbone and substituent effects.

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H
8.6 – 8.7 Singlet (s)1HAr-H (between

and

)
8.1 – 8.2 Singlet (s)1HAr-H (between

and

)
7.9 – 8.0 Singlet (s)1HAr-H (between

and

)
3.95 Singlet (s)3HEster Methyl (

)
2.50 Singlet (s)3HAromatic Methyl (

)
Physical Properties[4]
  • Melting Point: 76–80 °C. (Sharper range indicates higher purity).

  • Solubility: Soluble in EtOAc, DCM, MeOH. Insoluble in water.

References

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate.[3][4][5] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

Sources

Nitration of methyl 3-methylbenzoate to yield "Methyl 3-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nitration of Methyl 3-Methylbenzoate

Executive Summary & Scientific Context

Objective: To perform the electrophilic aromatic nitration of methyl 3-methylbenzoate (methyl m-toluate) and isolate the target isomer, methyl 3-methyl-5-nitrobenzoate.

Critical Regioselectivity Analysis: Researchers must understand the thermodynamic and kinetic constraints of this reaction. The substrate contains two directing groups with conflicting influences:[1][2]

  • Methyl Group (C3): An activating, ortho/para-director. It directs incoming electrophiles to positions C2, C4, and C6 .

  • Ester Group (C1): A deactivating, meta-director.[2] It directs incoming electrophiles to positions C3 (blocked) and C5 .

The Conflict: While the ester group directs to the desired C5 position, the methyl group (an activator) dominates the kinetics, directing the nitronium ion (


) to C2, C4, and C6. Consequently, direct nitration yields a mixture where the 2-nitro and 4-nitro isomers are major products , and the desired 5-nitro isomer is a minor product  (typically <10-15%).

Strategic Implication: This protocol details the direct nitration method. However, for high-purity isolation of the 5-nitro isomer, rigorous chromatographic separation is required. (Note: For industrial-scale synthesis of the 5-isomer specifically, alternative routes via oxidation of 3,5-dimethylnitrobenzene are often preferred to avoid this yield loss).

Reaction Mechanism & Pathway

The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) mechanism involving a sigma-complex intermediate.

NitrationPathway Substrate Methyl 3-methylbenzoate (Substrate) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + HNO3 / H2SO4 Nitronium NO2+ Ion (Electrophile) Nitronium->Intermediate Prod_2 2-Nitro Isomer (Major Product) Ortho to Me Intermediate->Prod_2 Kinetic Control (Activated) Prod_4 4-Nitro Isomer (Major Product) Ortho to Me Intermediate->Prod_4 Kinetic Control (Activated) Prod_6 6-Nitro Isomer (Moderate) Para to Me Intermediate->Prod_6 Kinetic Control (Activated) Prod_5 5-Nitro Isomer (TARGET) Meta to Me Intermediate->Prod_5 Thermodynamic Path (Deactivated)

Figure 1: Reaction pathway showing the competition between methyl-directed (Red) and ester-directed (Green) substitution.

Experimental Protocol

Safety Warning: Concentrated Sulfuric Acid (


) and Nitric Acid (

) are corrosive and oxidizers. The reaction is exothermic. Perform all steps in a fume hood.
Materials
ReagentSpecificationEquivalentsAmount (Example)
Methyl 3-methylbenzoate >98% Purity1.0 eq5.00 g (33.3 mmol)
Sulfuric Acid (

)
Conc. (98%)Solvent/Cat.[3]15.0 mL
Nitric Acid (

)
Fuming (90%) or Conc.1.2 eq~1.7 mL (Conc.)
Dichloromethane (DCM) ACS GradeExtraction50 mL
Sodium Bicarbonate Sat. Aq. Soln.Wash50 mL
Step-by-Step Methodology
  • Preparation of Nitrating Mix:

    • In a small flask, cool 5 mL of concentrated

      
       to 0°C in an ice-salt bath.
      
    • Slowly add the calculated amount of Nitric Acid dropwise with stirring.[3] Keep temperature < 10°C.

  • Substrate Solubilization:

    • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5.00 g of Methyl 3-methylbenzoate in 10 mL of concentrated

      
      .
      
    • Cool the RBF to -5°C to 0°C. Note: The ester may be protonated, further deactivating the ring, but the methyl group remains the primary director.

  • Addition (Critical Rate Control):

    • Add the pre-cooled Nitrating Mix to the substrate solution dropwise over 30 minutes.

    • Monitor Internal Temp: Do not allow the temperature to exceed 5°C. Higher temperatures increase dinitration and oxidation byproducts.

  • Reaction Phase:

    • After addition, allow the mixture to stir at 0°C for 30 minutes.

    • Warm slowly to room temperature (20-25°C) and stir for an additional 60 minutes.

    • Checkpoint: Take a 50 µL aliquot, quench in water, extract with ethyl acetate, and check TLC (Hexane/EtOAc 8:2). Starting material (

      
      ) should be consumed.
      
  • Quench and Workup:

    • Pour the reaction mixture carefully onto 100 g of crushed ice with vigorous stirring. The product mixture will precipitate as a pale yellow solid/oil.

    • Extract the aqueous mixture with Dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 50 mL), then saturated

      
       (until bubbling ceases) to remove residual acid.
      
    • Dry over anhydrous

      
      , filter, and concentrate under vacuum.
      

Purification & Isolation of the 5-Nitro Isomer

Since the crude product is a mixture of isomers (2-, 4-, 5-, and 6-nitro), recrystallization alone is rarely sufficient to isolate the minor 5-nitro isomer.

Protocol:

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting with 100% Hexane

      
       95:5 Hexane:Ethyl Acetate.
      
    • Elution Order (Typical):

      • 2-Nitro / 6-Nitro Isomers: (Sterically hindered, elute first).

      • 4-Nitro Isomer: (Major product).

      • 5-Nitro Isomer: (Target, often elutes last due to higher polarity/interaction with silica).

  • Recrystallization (Polishing):

    • Once the 5-nitro fractions are pooled and concentrated, recrystallize from minimal hot Ethanol or Methanol to obtain analytical purity.

Characterization & Validation (Self-Validating System)

Distinguishing the 5-nitro isomer from the 2/4/6 isomers is critical. Use 1H NMR coupling patterns.

IsomerStructure Note1H NMR Signature (Aromatic Region)
5-Nitro (Target) Protons at 2, 4, 6 are all meta to each other.Three Singlets (or fine doublets,

). No large ortho coupling (

).
2-Nitro Protons at 4, 5, 6.H4 and H5 show Ortho Coupling (

).
4-Nitro Protons at 2, 5,[1] 6.H5 and H6 show Ortho Coupling (

).
6-Nitro Protons at 2, 4,[4] 5.H4 and H5 show Ortho Coupling (

).

Data Table: Expected Properties

Property Methyl 3-methyl-5-nitrobenzoate
Molecular Weight 195.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 76 - 78°C (Lit.)

| IR Spectrum | 1720


 (Ester C=O), 1530/1350 

(

) |

References

  • Nitration of Methyl Benzoate Derivatives

    • Organic Syntheses, Coll.[3][5] Vol. 1, p. 372 (1941); Vol. 3, p. 65 (1923). (Describes general nitration of benzoate esters).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
  • Synthesis of 3,5-Disubstituted Benzoates (Alternative Route)

    • Journal of the Chemical Society, Perkin Transactions 1. (Oxidation of 3,5-dimethylnitrobenzene to 3-methyl-5-nitrobenzoic acid).
  • NMR Characterization of Nitrobenzoates

    • SDBS Spectral Database for Organic Compounds. Spectrum No.

Sources

The Strategic Utility of Methyl 3-methyl-5-nitrobenzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3-methyl-5-nitrobenzoate, a substituted aromatic compound, represents a versatile scaffold in medicinal chemistry. Its carefully positioned functional groups—a methyl ester, a methyl group, and a nitro group—offer a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of Methyl 3-methyl-5-nitrobenzoate, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.

Core Principles: Understanding the Reactivity and Synthetic Potential

The utility of Methyl 3-methyl-5-nitrobenzoate as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The nitro group, a strong electron-withdrawing moiety, serves as a precursor to a primary amine, a common pharmacophore in many drug classes. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions. The methyl group, while seemingly simple, influences the electronic properties of the aromatic ring and can be a site for further functionalization or a key steric element for molecular recognition at a biological target.

The strategic placement of these groups also dictates the regioselectivity of further aromatic substitutions. The nitro and ester groups are meta-directing, while the methyl group is ortho- and para-directing. This interplay of directing effects is a crucial consideration in the design of synthetic routes involving this intermediate.

Synthesis of Methyl 3-methyl-5-nitrobenzoate: A Detailed Protocol

The synthesis of Methyl 3-methyl-5-nitrobenzoate is typically achieved through the electrophilic nitration of its precursor, methyl 3-methylbenzoate. The following protocol is a robust and reliable method for laboratory-scale synthesis.

Protocol 1: Nitration of Methyl 3-methylbenzoate

Objective: To synthesize Methyl 3-methyl-5-nitrobenzoate via electrophilic aromatic substitution.

Materials:

  • Methyl 3-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol or Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylbenzoate. Place the flask in an ice bath and begin stirring.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirring methyl 3-methylbenzoate. Maintain the temperature of the mixture below 10°C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with gentle swirling.

  • Nitration Reaction: Using a dropping funnel, add the chilled nitrating mixture dropwise to the cold, stirring solution of methyl 3-methylbenzoate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it slowly warm to room temperature and stir for another hour to ensure complete reaction.

  • Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker with stirring. This will precipitate the crude Methyl 3-methyl-5-nitrobenzoate as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure Methyl 3-methyl-5-nitrobenzoate as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Dropwise Addition: Slow, controlled addition of the nitrating mixture ensures that the reaction temperature remains low and prevents localized overheating, which could lead to side reactions.

  • Pouring onto Ice: This step serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic solution.

Key Synthetic Transformations and Applications in Medicinal Chemistry

Methyl 3-methyl-5-nitrobenzoate is a valuable starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. One of the most common and critical transformations is the reduction of the nitro group to a primary amine.

Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate to Methyl 3-amino-5-methylbenzoate

Objective: To synthesize Methyl 3-amino-5-methylbenzoate, a key intermediate for the introduction of an amino pharmacophore.

Materials:

  • Methyl 3-methyl-5-nitrobenzoate

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 3-methyl-5-nitrobenzoate in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder, to the solution.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, so the acid should be added cautiously. Heat the reaction mixture to reflux with vigorous stirring for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using tin, a solid tin salt complex may form.

  • Basification: Carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts (if used) and deprotonate the anilinium salt to the free amine.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl 3-amino-5-methylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expertise & Experience Insights:

The choice of reducing agent can be critical. Tin(II) chloride is a classic and effective reagent for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a cleaner alternative that often provides high yields, though it requires specialized equipment.

Application Example: Synthesis of Bioactive Heterocycles

While specific examples of blockbuster drugs derived directly from Methyl 3-methyl-5-nitrobenzoate are not prominently in the public domain, its structural motif is found in various patented compounds with potential therapeutic applications. For instance, the corresponding acid, 3-methyl-5-nitrobenzoic acid, is used in the synthesis of heterocyclic compounds.[1] The amino-methyl-benzoate core, readily accessible from our starting material, is a common feature in kinase inhibitors and other targeted therapies.

The general workflow for utilizing Methyl 3-methyl-5-nitrobenzoate in a drug discovery program is depicted below:

G A Methyl 3-methylbenzoate B Methyl 3-methyl-5-nitrobenzoate A->B Nitration (HNO₃, H₂SO₄) C Methyl 3-amino-5-methylbenzoate B->C Reduction (e.g., SnCl₂, HCl) D Amide Coupling / Cyclization C->D Further Synthesis E Bioactive Heterocycle (e.g., Kinase Inhibitor) D->E

Sources

Application Note & Protocol: Synthesis of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-methyl-5-nitrobenzoate is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure, featuring a nitro group and a methyl ester, offers versatile handles for further chemical transformations. This document provides a comprehensive guide to the synthesis of methyl 3-methyl-5-nitrobenzoate via the electrophilic aromatic substitution (EAS) nitration of methyl 3-methylbenzoate. As a specific protocol for this exact transformation is not widely published, this guide adapts a standard nitration procedure and provides a thorough scientific rationale for the expected regiochemical outcome.[1]

This application note is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.

Scientific Principles: Mechanism and Regioselectivity

The synthesis of methyl 3-methyl-5-nitrobenzoate is achieved through the nitration of methyl 3-methylbenzoate, a classic example of an electrophilic aromatic substitution reaction.[2] The overall transformation is depicted below:

Overall Reaction: Methyl 3-methylbenzoate + Nitrating Mixture → Methyl 3-methyl-5-nitrobenzoate

Generation of the Electrophile

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1][3]

The Decisive Role of Substituent Effects in Regioselectivity

The key scientific challenge in the nitration of a disubstituted benzene ring, such as methyl 3-methylbenzoate, is to predict the position of the incoming electrophile. The regiochemical outcome is determined by the electronic effects of the substituents already present on the ring.[4]

In the case of methyl 3-methylbenzoate, we have two directing groups to consider:

  • Methyl Group (-CH₃): An activating group that donates electron density to the aromatic ring through an inductive effect. It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the ester).

  • Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the aromatic ring via a resonance effect. This deactivation makes the ring less reactive towards electrophiles compared to benzene. It directs incoming electrophiles to the meta position (positions 3 and 5 relative to the ester).

When the directing effects of two groups on a benzene ring are considered, the more powerfully activating group typically governs the position of substitution.[4] However, in this specific case, the positions are influenced by both groups. The methyl group at position 3 activates the ring, particularly at positions 2, 4, and 6. The ester group at position 1 deactivates the ring but directs incoming electrophiles to position 5.

The nitration is expected to predominantly yield methyl 3-methyl-5-nitrobenzoate for the following reasons:

  • Position 5 is meta to the deactivating ester group, which is an electronically favorable position for substitution on a deactivated ring.

  • Position 5 is also ortho to the activating methyl group, further favoring substitution at this site.

  • Substitution at other positions would lead to less stable carbocation intermediates. For instance, substitution at position 4 or 6, while para or ortho to the activating methyl group, would be ortho or para to the deactivating ester group, which is electronically disfavored.

  • Substitution at position 2 would be sterically hindered by the adjacent ester group.

Therefore, the additive electronic effects of the two substituents synergize to direct the incoming nitro group to the 5-position.

Reaction Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O Start_Mat Methyl 3-methylbenzoate H2O H₂O Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Start_Mat->Sigma_Complex + NO₂⁺ Product Methyl 3-methyl-5-nitrobenzoate Sigma_Complex->Product - H⁺

Caption: General mechanism of electrophilic aromatic nitration.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
Methyl 3-methylbenzoateC₉H₁₀O₂150.17-(To be calculated)Starting material.
Concentrated Sulfuric AcidH₂SO₄98.0898%(To be calculated)Catalyst and solvent. Highly corrosive.
Concentrated Nitric AcidHNO₃63.01~70%(To be calculated)Nitrating agent. Highly corrosive and oxidizing.
Crushed IceH₂O18.02-~50 gFor quenching the reaction.
Deionized WaterH₂O18.02-As neededFor washing the product.
MethanolCH₃OH32.04-As neededFor recrystallization. Flammable.
Equipment
  • 50 mL and 100 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or Pasteur pipette

  • Thermometer (-10 to 100 °C)

  • Büchner funnel and filter flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Experimental Protocol

Note: This is an adapted procedure based on the standard nitration of methyl benzoate.[5] The stoichiometry should be calculated based on the amount of starting material used.

  • Preparation of the Substrate Solution:

    • In a 50 mL Erlenmeyer flask, place a magnetic stir bar and add a calculated amount of methyl 3-methylbenzoate.

    • Place the flask in an ice bath on a magnetic stirrer and begin stirring.

    • Slowly and carefully add a calculated amount of concentrated sulfuric acid to the flask. Continue stirring in the ice bath until the mixture is cold (below 10 °C).

  • Preparation of the Nitrating Mixture:

    • In a separate test tube or small beaker, carefully combine calculated amounts of concentrated nitric acid and concentrated sulfuric acid. Caution: This mixture is highly corrosive and the mixing process is exothermic. Prepare this mixture in an ice bath and add the sulfuric acid slowly to the nitric acid.

  • Nitration Reaction:

    • Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate in sulfuric acid.

    • Monitor the temperature of the reaction mixture closely with a thermometer and maintain it below 15 °C throughout the addition. The addition should take approximately 15-20 minutes.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 15 minutes.

    • Remove the flask from the ice bath and let it stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation of the Crude Product:

    • In a 250 mL beaker, place approximately 50 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.

    • A solid precipitate of the crude methyl 3-methyl-5-nitrobenzoate should form.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product on the filter paper with several portions of cold deionized water to remove any residual acid.

  • Drying the Product:

    • Press the solid product between two pieces of filter paper to remove excess water.

    • Allow the product to air-dry completely, or dry it in a desiccator.

    • Weigh the crude product and calculate the crude yield.

Experimental Workflow Start Start Prepare_Substrate Prepare Methyl 3-methylbenzoate in H₂SO₄ (in ice bath) Start->Prepare_Substrate Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) (in ice bath) Start->Prepare_Nitrating_Mix Nitration Slowly add Nitrating Mixture to Substrate Solution (keep temp < 15°C) Prepare_Substrate->Nitration Prepare_Nitrating_Mix->Nitration Reaction_Completion Stir at room temperature (15 min) Nitration->Reaction_Completion Quench Pour reaction mixture onto crushed ice Reaction_Completion->Quench Isolate Collect crude product by vacuum filtration Quench->Isolate Wash Wash with cold H₂O Isolate->Wash Dry Dry the crude product Wash->Dry Purify Recrystallize from Methanol Dry->Purify Characterize Characterize the pure product (MP, IR, NMR) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimum amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified product and record its mass to calculate the final yield.

Characterization

The identity and purity of the synthesized methyl 3-methyl-5-nitrobenzoate can be confirmed using various analytical techniques.

PropertyExpected Value/Observation
Appearance Off-white to pale yellow solid.
Melting Point A sharp melting point is indicative of high purity. Compare with literature values if available.
Boiling Point ~315 °C at 760 mmHg
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (δ 7.5-9.0 ppm). Two singlets for the two methyl groups (one from the ester and one on the ring) will be observed in the upfield region (δ 2.0-4.0 ppm). The aromatic signals are expected to be complex due to the substitution pattern.
¹³C NMR Expect signals for all 9 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). Aromatic carbons will appear in the range of δ 120-150 ppm. The two methyl carbons will be in the upfield region.
FTIR (cm⁻¹) ~3100 (Aromatic C-H stretch), ~1720 (C=O stretch of ester), ~1530 (Asymmetric NO₂ stretch), ~1350 (Symmetric NO₂ stretch), ~1280 (C-O stretch of ester).[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: This experiment must be performed in a well-ventilated fume hood due to the use of corrosive and volatile acids.

  • Handling Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns. Handle them with extreme care. Always add acid to water (or in this case, sulfuric acid to nitric acid) slowly, never the other way around. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the formation of unwanted byproducts and to ensure the safety of the procedure.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups. Retrieved from [Link]

  • University of St. Thomas. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for A mild and efficient method for the synthesis of methyl/ethyl esters from aryl/alkyl alcohols. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Hellsing, K., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Electrophilic substitution on disubstituted benzene rings. Retrieved from [Link]

  • Truman State University. (2013). Multi-Step Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]

Sources

Application Note: Purification of Methyl 3-methyl-5-nitrobenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The purification of Methyl 3-methyl-5-nitrobenzoate represents a classic challenge in aromatic substitution chemistry: separating a symmetrical, thermodynamically stable isomer from a mixture of kinetic byproducts (ortho/para isomers) and unreacted precursors.

This protocol details a recrystallization strategy utilizing a binary solvent system (Ethanol/Water).[1][2] The method exploits the "Symmetry Principle" : the 1,3,5-substitution pattern of the target molecule confers a higher lattice energy and melting point compared to its asymmetric isomers (e.g., 2-nitro or 4-nitro derivatives). By carefully controlling supersaturation, we can selectively crystallize the target while retaining impurities in the mother liquor.

Key Impurity Profile
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Regioisomers Nitration byproducts (2-nitro, 4-nitro isomers)Lower MP, higher solubility due to dipole asymmetry.Recrystallization (remain in mother liquor).
Precursor Acid Hydrolysis of ester (3-methyl-5-nitrobenzoic acid)Acidic, H-bond donor.Base wash (pre-process) or retained in polar solvent.
Dinitrated Species Over-nitrationVery high MP, low solubility.Hot filtration (if insoluble) or fractional crystallization.
Inorganic Salts Acid catalyst residues (

,

)
Ionic, water-soluble.Aqueous wash / Water cosolvent.

Physicochemical Basis of Solvent Selection

To achieve high purity (>99%), the solvent system must balance solvency (dissolving the solute at high temps) and selectivity (rejecting impurities at low temps).

The Hansen Solubility Parameter (HSP) Logic

Nitrobenzoate esters possess dual polarity:

  • Non-polar Region: The toluene core (aromatic ring + methyl group).

  • Polar Region: The nitro group (

    
    ) and methyl ester (
    
    
    
    ).

We utilize a Hydrophilic-Lipophilic deviation strategy :

  • Primary Solvent (Ethanol): Matches the polarity of the ester group; dissolves the compound readily at reflux (

    
    ).
    
  • Anti-Solvent (Water): Increases the polarity of the bulk solvent, forcing the hydrophobic toluene core to aggregate and crystallize.

Why Ethanol/Water over Methanol? While Methanol is a common solvent for nitro-aromatics, Ethanol offers a wider temperature window (


 vs 

boiling point), allowing for better dissolution of stubborn dinitrated impurities before filtration. It is also a Class 3 (lower toxicity) solvent compared to Methanol (Class 2).

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Crude Methyl 3-methyl-5-nitrobenzoate

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Pre-heated)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Buchner funnel, Vacuum pump.

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvent Addition: Add 30 mL of Ethanol . (Ratio: ~3 mL/g initially).

  • Reflux: Heat the mixture to reflux (

    
     bath temp) with stirring.
    
    • Observation: If the solid does not dissolve completely, add Ethanol in 2 mL aliquots until dissolution is achieved.

    • Critical Check: If distinct particles remain undissolved after adding 50 mL total, these are likely inorganic salts or dinitrated byproducts.

  • Hot Filtration: While maintaining boiling temperature, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.

Phase 2: Nucleation & Crystal Growth
  • Reheat: Return the filtrate to the flask and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add hot Water dropwise via an addition funnel or pipette.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Clarification: Add 1-2 mL of hot Ethanol to just clear the turbidity. The solution is now saturated .

  • Controlled Cooling (The "Ostwald" Phase):

    • Remove heat source.

    • Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Note: Do not use an ice bath yet. Rapid cooling traps impurities inside the crystal lattice.

  • Terminal Crystallization: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 3: Isolation[3]
  • Filtration: Collect crystals via vacuum filtration on a Buchner funnel.

  • Displacement Wash: Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mix).

    • Why: Displaces the "dirty" mother liquor containing the oily isomers without redissolving the product.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Visualization of Workflows

Diagram 1: Solubility Logic & Phase Behavior

This diagram illustrates the thermodynamic driving force behind the purification.

SolubilityLogic Crude Crude Mixture (Target + Isomers) HotEth Hot Ethanol (High Solvency) Crude->HotEth Heat to 78°C Solvation Complete Dissolution (Homogeneous Phase) HotEth->Solvation WaterAdd Add Water (Anti-Solvent) Increases Polarity Solvation->WaterAdd Cooling Slow Cooling (Supersaturation) WaterAdd->Cooling Differentiation Differentiation Event Cooling->Differentiation TargetCryst Target (3,5-isomer) Symmetrical = High Lattice Energy Precipitates Differentiation->TargetCryst Crystallizes Impurities Impurities (2,4-isomers) Asymmetrical = Low Lattice Energy Stay in Solution Differentiation->Impurities Remains Soluble

Caption: Thermodynamic differentiation between the symmetrical target molecule and asymmetrical impurities during the cooling phase.

Diagram 2: Experimental Workflow

Step-by-step decision tree for the laboratory execution.

Workflow Start Start: Crude Solid Dissolve Reflux in Ethanol Start->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol Filter Hot Filtration (Remove Salts) CheckSol->Filter No (Solids remain) AddWater Add Hot Water until Turbid CheckSol->AddWater Yes Filter->AddWater Clear Add drops of Ethanol to Clear AddWater->Clear Cool Slow Cool to RT then 0°C Clear->Cool Collect Vacuum Filter Cool->Collect

Caption: Operational workflow ensuring removal of insoluble mechanical impurities prior to controlled crystallization.

Process Analytical Technology (PAT) & Validation

To certify the protocol's success, the following QC metrics must be met:

A. Melting Point Determination

The melting point is the quickest indicator of purity for nitrobenzoates.

  • Literature Target: ~78–82°C (Based on analogous 3-nitrobenzoates; exact value depends on specific polymorph).

  • Acceptance Criteria: Sharp melting range (

    
     range). A broad range indicates the presence of the ortho-isomer.
    
B. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Ester carbonyl).

  • Success Metric: Target peak area >99.0%; Isomer peaks <0.5%.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon adding water, the product separates as a liquid oil droplets rather than crystals. Cause: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary. It is common in nitro-esters with low melting points.

Corrective Protocol:

  • Re-heat: Bring the mixture back to reflux until the oil redissolves.

  • Add Solvent A: Add a small amount of Ethanol (5-10% volume) to shift the solubility curve.

  • Seed: Cool slightly below the saturation point and add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod.

  • Slower Cooling: Insulate the flask with foil/cotton to slow the thermal gradient.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Nitration of Methyl Benzoate. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; p 855.
  • American Elements. Methyl 3-methyl-5-nitrobenzoate Product Specifications. Available at: [Link] (Verification of compound identity).

  • Organic Syntheses. Methyl m-nitrobenzoate. Org. Synth. 1927 , 7, 70. DOI: 10.15227/orgsyn.007.0070. Available at: [Link] (Foundational protocol for nitrobenzoate purification).

  • PubChem. Methyl 3-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link] (Physicochemical property comparison).

Sources

Illuminating the Molecular Architecture: A Guide to the Characterization of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the precise and unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the essential analytical techniques for the characterization of Methyl 3-methyl-5-nitrobenzoate, a substituted aromatic compound with potential applications in organic synthesis and drug discovery.

This document moves beyond a simple listing of methods, offering in-depth protocols and the scientific rationale behind the experimental choices. By understanding the "why," researchers can adapt and troubleshoot these methods for their specific needs, ensuring data of the highest quality and integrity.

A Multi-Faceted Approach to Structural Verification

The characterization of a molecule like Methyl 3-methyl-5-nitrobenzoate, which possesses a combination of aromatic, ester, and nitro functionalities, requires a multi-technique approach to build a comprehensive and irrefutable structural dossier. No single technique can provide the complete picture; instead, the synergistic application of spectroscopic and chromatographic methods is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule. Protons in different environments will resonate at different frequencies. Furthermore, spin-spin coupling between neighboring protons provides information about their connectivity.

Predicted ¹H NMR Spectrum of Methyl 3-methyl-5-nitrobenzoate:

Based on the analysis of the closely related Methyl 3-nitrobenzoate and the known effects of substituents on aromatic rings, the following ¹H NMR spectrum is predicted.[3][4][5] The presence of both electron-withdrawing (nitro and ester groups) and electron-donating (methyl group) substituents leads to a distinct pattern in the aromatic region.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.6 - 8.8Singlet (or very narrow triplet)1HH-4Positioned between two electron-withdrawing groups (nitro and ester), this proton is expected to be the most deshielded.
~8.2 - 8.4Singlet (or very narrow triplet)1HH-6Deshielded by the adjacent nitro group and the ester group at the meta position.
~7.8 - 8.0Singlet (or very narrow triplet)1HH-2Deshielded by the adjacent ester group and the nitro group at the meta position.
~3.9 - 4.1Singlet3H-OCH₃ (Ester)Protons of the methyl ester group are in a relatively shielded environment.
~2.5 - 2.7Singlet3H-CH₃ (Aromatic)Protons of the methyl group attached to the aromatic ring are in a shielded environment.

Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of purified Methyl 3-methyl-5-nitrobenzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be inert and not obscure key signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum of Methyl 3-methyl-5-nitrobenzoate:

The predicted ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.[3][6]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~164 - 166C=O (Ester)The carbonyl carbon is highly deshielded due to the double bond to oxygen.
~148 - 150C-NO₂The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded.
~138 - 140C-CH₃The aromatic carbon bearing the methyl group.
~132 - 134C-COOCH₃The aromatic carbon bearing the ester group.
~125 - 135Aromatic CHThe remaining three aromatic carbons will appear in this region, with their specific shifts influenced by the relative positions of the substituents.
~52 - 54-OCH₃ (Ester)The carbon of the methyl ester group is in a typical range for sp³ hybridized carbons attached to an oxygen atom.
~20 - 22-CH₃ (Aromatic)The carbon of the methyl group attached to the aromatic ring.

Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe is necessary.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed effectively.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID Data (¹H and ¹³C) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Chemical Shift & Coupling Analysis process->analyze structure Structure Elucidation analyze->structure

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[7] Different types of bonds (e.g., C=O, N-O, C-H) vibrate at characteristic frequencies, allowing for the identification of functional groups present in the molecule.

Expected IR Absorption Bands for Methyl 3-methyl-5-nitrobenzoate:

The IR spectrum will provide clear evidence for the key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100 - 3000C-H stretchAromatic
~2960 - 2850C-H stretchMethyl (-CH₃)
~1720 - 1740C=O stretchEster
~1520 - 1560 and ~1340 - 1380N-O asymmetric and symmetric stretchNitro (-NO₂)
~1600, ~1475C=C stretchAromatic Ring
~1200 - 1300C-O stretchEster
~800 - 900C-H out-of-plane bendAromatic (substitution pattern)[8]

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum of Methyl 3-methyl-5-nitrobenzoate:

  • Molecular Ion (M⁺): The molecular weight of Methyl 3-methyl-5-nitrobenzoate (C₉H₉NO₄) is 195.17 g/mol . A prominent peak at m/z = 195 corresponding to the molecular ion is expected.

  • Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatic esters include:[9]

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 164.

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 149.

    • Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 136.

    • Further fragmentation of the aromatic ring.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like Methyl 3-methyl-5-nitrobenzoate.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to ensure good separation and peak shape (e.g., start at 100°C, ramp to 250°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_analysis Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis & Detection ionize->detect tic Analyze Total Ion Chromatogram detect->tic ms_spectrum Interpret Mass Spectrum (M⁺ & Fragments) tic->ms_spectrum confirm Confirm Structure ms_spectrum->confirm

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Principle: HPLC is a powerful separation technique that can be used to determine the purity of a compound and to quantify its concentration.[10] The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, leading to their separation.

Protocol for HPLC Analysis:

A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like Methyl 3-methyl-5-nitrobenzoate.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector is appropriate.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The exact ratio will need to be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

  • Data Analysis: The purity of the sample can be assessed by the percentage of the total peak area that corresponds to the main peak. For quantification, a calibration curve is constructed using standards of known concentrations.

X-ray Crystallography: The Definitive 3D Structure

Principle: X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density map and thus the exact atomic positions can be determined.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: This is often the most challenging step. High-purity Methyl 3-methyl-5-nitrobenzoate needs to be crystallized from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion to obtain single crystals of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then rotated in the X-ray beam to collect the diffraction data.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

  • Data Visualization and Analysis: The final crystal structure is visualized using specialized software to analyze bond lengths, bond angles, and intermolecular interactions.

Conclusion

The comprehensive characterization of Methyl 3-methyl-5-nitrobenzoate is achieved through the intelligent and combined application of NMR, IR, MS, HPLC, and, where possible, X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately determine the structure and purity of this and other related compounds, paving the way for further scientific exploration and application.

References

  • Brainly. (2023, October 12). Analyze the ¹H and ¹³C NMR spectra of methyl 3-nitrobenzoate.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chegg. (2020, September 29). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • PubChem. Methyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. 4. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Spectra Analysis. Determining benzene ring subs tu on pa erns from IR spectra. Retrieved from [Link]

  • DTIC. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Retrieved from [Link]

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Retrieved from [Link]

  • RSC Education. Nitration of methyl benzoate. Retrieved from [Link]

  • PMC. X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ResearchGate. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chegg. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]

  • Shimadzu. Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123. Retrieved from [Link]

  • DTIC. Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Retrieved from [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (2026, January 29). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

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Application Note: Methyl 3-methyl-5-nitrobenzoate as a Functional Scaffold for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of "Methyl 3-methyl-5-nitrobenzoate" in materials science Content Type: Application Note & Protocol Guide Audience: Researchers, Materials Scientists, Drug Development Chemists[1][2]

Executive Summary

Methyl 3-methyl-5-nitrobenzoate (CAS: 482311-23-9) is a trisubstituted benzene derivative characterized by a meta-meta substitution pattern.[1][2] Unlike common ortho or para substituted aromatics, this compound offers a unique geometric vector for molecular assembly, making it a critical intermediate in Crystal Engineering , Metal-Organic Framework (MOF) design , and High-Performance Polymers .

This guide details the technical utility of this scaffold, specifically focusing on its role as a precursor for sterically modulated ligands and soluble aramid monomers. We provide validated protocols for its synthesis, purification, and functionalization.

Chemical Profile Data
IUPAC Name Methyl 3-methyl-5-nitrobenzoate
CAS Number 482311-23-9
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Physical State Beige crystalline solid
Key Functionality Nitro (Reducible), Ester (Hydrolyzable), Methyl (Steric Spacer)

Critical Applications in Materials Science

A. Sterically Modulated MOF Linkers

In the synthesis of Metal-Organic Frameworks (MOFs), the "3,5-disubstituted" geometry is prized for preventing framework interpenetration—a common issue that reduces porosity.[2]

  • Mechanism: Hydrolysis of the ester yields 3-methyl-5-nitrobenzoic acid .[1][2] When used as a capping ligand or mixed-linker, the methyl group at position 3 introduces steric bulk that disrupts dense packing, thereby increasing the accessible surface area of the porous material.

  • Post-Synthetic Modification (PSM): The nitro group at position 5 is "bio-orthogonal" during MOF assembly but can be reduced post-synthesis to an amine (-NH₂), creating an active site for CO₂ capture or catalysis without collapsing the framework.[2]

B. Soluble High-Performance Polyamides (Aramids)

Traditional aramids (like Kevlar®) are notoriously insoluble, making processing difficult.[2]

  • Solution: Reduction of Methyl 3-methyl-5-nitrobenzoate yields Methyl 3-amino-5-methylbenzoate .[1][2]

  • Polymerization: Subsequent hydrolysis and self-condensation produce Poly(3-methyl-5-benzamide) .[1][2] The asymmetric methyl substitution disrupts the hydrogen-bonding network between chains, significantly enhancing solubility in organic solvents (DMAc, NMP) while retaining high thermal stability (Tg > 200°C).

C. Crystal Engineering & Thermodynamics

Recent thermodynamic studies utilize this molecule to model pairwise interactions in trisubstituted benzenes.[1] The enthalpy of formation and sublimation data derived from this scaffold are essential for predicting the stability of energetic materials and pharmaceutical polymorphs.[1]

Experimental Protocols

Protocol 1: High-Purity Synthesis via Acid Esterification

Rationale: While nitration of methyl 3-methylbenzoate is possible, it yields a mixture of isomers (2-nitro and 4-nitro dominate).[1] The most reliable route for high-purity material is the esterification of commercially available 3-methyl-5-nitrobenzoic acid.[1][2]

Reagents:

  • 3-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol)[1][2]

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (conc.[2] H₂SO₄, 2.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq)

Workflow:

  • Activation: Dissolve 3-methyl-5-nitrobenzoic acid in anhydrous methanol in a 250 mL round-bottom flask.

  • Catalysis: Add concentrated H₂SO₄ dropwise with stirring. (Alternatively, for faster kinetics, add SOCl₂ dropwise at 0°C).

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by the less polar ester spot (Rf ~0.6).

  • Work-up: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The ester will precipitate as a beige solid.[3]

  • Purification: Filter the solid. Wash with 5% NaHCO₃ (to remove unreacted acid) and then water.

  • Drying: Dry in a vacuum oven at 40°C overnight.

Expected Yield: >95% (9.8 – 10.5 g). Characterization: ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H), 8.32 (s, 1H), 8.15 (s, 1H), 3.92 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃).[2]

Protocol 2: Catalytic Reduction to Methyl 3-amino-5-methylbenzoate

Rationale: This step "activates" the molecule for use as a polymer monomer or bioactive scaffold.

Reagents:

  • Methyl 3-methyl-5-nitrobenzoate (5.0 g)[1]

  • Palladium on Carbon (Pd/C, 10 wt%, 0.5 g)

  • Methanol (50 mL)

  • Hydrogen gas (H₂, balloon pressure)

Workflow:

  • Inerting: Place the nitrobenzoate and Pd/C in a hydrogenation flask. Purge with Argon.

  • Solvation: Add Methanol carefully.

  • Hydrogenation: Replace Argon atmosphere with H₂ (balloon). Stir vigorously at Room Temperature for 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry.[1][2]

  • Isolation: Evaporate the filtrate to obtain the amine as a pale yellow oil or low-melting solid.[1][2]

Application Check: This amine is now ready for polymerization (reacting with diacid chlorides) or drug conjugation.[2]

Visualization of Methodologies

Figure 1: Synthesis and Application Logic

This diagram illustrates the transformation of the scaffold from raw material to functional application.[1][2]

G Acid 3-methyl-5-nitrobenzoic Acid Target Methyl 3-methyl-5-nitrobenzoate (Target Scaffold) Acid->Target Esterification (MeOH/H2SO4) Amine Methyl 3-amino-5-methylbenzoate (Activated Monomer) Target->Amine Pd/C, H2 Reduction MOF Steric Ligand for Metal-Organic Frameworks Target->MOF Hydrolysis & Coordination Polymer Soluble Polyaramids (High Tg Materials) Amine->Polymer Polycondensation

Caption: Workflow transforming the nitro-acid precursor into the target ester, followed by divergent pathways into porous materials (MOFs) or high-performance polymers.

Figure 2: Steric Control Mechanism in Materials

Visualizing how the methyl group influences material properties.

G MethylGroup Methyl Group (-CH3) at Position 3 Effect1 Disrupts Chain Packing MethylGroup->Effect1 Effect2 Prevents Interpenetration MethylGroup->Effect2 Result1 Increased Solubility (Polymers) Effect1->Result1 Result2 Higher Porosity (MOFs) Effect2->Result2

Caption: Mechanistic impact of the C-3 methyl substituent on the physical properties of the final material.

References

  • Synthesis & Intermediate Utility

    • Patent: WO2018134254A1.[2] "Protein kinase inhibitors for promoting liver regeneration." (2018). Describes the synthesis of Methyl 3-methyl-5-nitrobenzoate (Step 1) as a key intermediate.

    • [2]

  • Thermodynamic Properties

    • Article: "Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes." ResearchGate (2025).[2] Provides enthalpy and sublimation data for methyl-nitro-benzoic acid derivatives.

  • Related Polymer Chemistry (Analogous Structures)

    • Context: "Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling." J. Org.[2] Chem. Demonstrates the utility of amino-methyl-nitrobenzoates in building rigid aromatic backbones.[1][2]

    • [2]

  • Commercial Availability & Physical Data

    • Database: ChemicalBook & Sigma-Aldrich entries for CAS 482311-23-9.[1][2] Confirms physical state and commercial access for scale-up.[1][2]

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 3-Methyl-5-nitrobenzoate Scaffold

In the landscape of medicinal chemistry and materials science, the substituted benzene ring remains a cornerstone for the rational design of novel molecules. Methyl 3-methyl-5-nitrobenzoate is a particularly valuable starting material. Its trifunctional nature—an electron-withdrawing nitro group, a directing methyl group, and a modifiable methyl ester—provides a versatile platform for constructing a diverse library of compounds. The strategic placement of these groups allows for regioselective transformations, enabling precise control over the final molecular architecture.

This guide provides a comprehensive overview of the key derivatization methods for methyl 3-methyl-5-nitrobenzoate. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. This document is designed to empower researchers to confidently and efficiently utilize this important chemical building block in their synthetic endeavors.

I. Synthesis of the Parent Compound: Methyl 3-methyl-5-nitrobenzoate

The synthesis of methyl 3-methyl-5-nitrobenzoate is typically achieved through the electrophilic nitration of methyl 3-methylbenzoate. The methyl and ester groups on the aromatic ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion. The π-electron system of the benzene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (such as HSO₄⁻) abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product. The directing effects of the methyl group (ortho, para-directing) and the methyl ester (meta-directing) synergize to favor substitution at the C5 position.

G cluster_0 Synthesis of Methyl 3-methyl-5-nitrobenzoate Start Methyl 3-methylbenzoate Reaction Electrophilic Nitration Start->Reaction Substrate Reagents Conc. HNO₃ Conc. H₂SO₄ Reagents->Reaction Nitrating Mixture Product Methyl 3-methyl-5-nitrobenzoate Reaction->Product G cluster_1 Derivatization Pathways Start Methyl 3-methyl-5-nitrobenzoate Reduction Nitro Group Reduction Start->Reduction Hydrolysis Ester Hydrolysis Start->Hydrolysis Amine Methyl 3-amino-5-methylbenzoate Reduction->Amine Acid 3-Methyl-5-nitrobenzoic Acid Hydrolysis->Acid

Application Note: Scale-Up Synthesis of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 3-methyl-5-nitrobenzoate (CAS: 1955-46-0) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and PPAR agonists.

The Scale-Up Challenge: A common error in early-stage development is attempting to synthesize this target via the direct nitration of methyl 3-methylbenzoate (m-toluate). This approach is flawed for scale-up due to regiochemical conflict:

  • The Methyl group (C3) is ortho/para directing.

  • The Ester group (C1) is meta directing.

  • Result: Direct nitration yields a complex mixture dominated by the 2-nitro and 4-nitro isomers (sterically and electronically favored), with the desired 5-nitro isomer appearing only as a minor impurity (<10%).

The Solution: To ensure regiochemical fidelity and scalability, this protocol utilizes a regioselective oxidation strategy starting from 3,5-dimethylnitrobenzene (5-nitro-m-xylene) . This route guarantees the 1,3,5-substitution pattern is locked in the starting material, eliminating isomer separation bottlenecks.

Synthetic Pathway & Logic

The synthesis proceeds via a two-stage workflow:

  • Controlled Mono-Oxidation: Selective oxidation of one methyl group of 3,5-dimethylnitrobenzene to yield 3-methyl-5-nitrobenzoic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to the methyl ester.

Regiochemical Logic Diagram

The following diagram illustrates the failure of the direct nitration route and the superiority of the oxidation route.

G Start_Wrong Methyl 3-methylbenzoate Nitration Direct Nitration (HNO3/H2SO4) Start_Wrong->Nitration Isomer_2 Methyl 3-methyl-2-nitrobenzoate (Major Impurity) Nitration->Isomer_2 Isomer_4 Methyl 3-methyl-4-nitrobenzoate (Major Impurity) Nitration->Isomer_4 Isomer_5_Low Methyl 3-methyl-5-nitrobenzoate (Trace <10%) Nitration->Isomer_5_Low Difficult Separation Start_Right 3,5-Dimethylnitrobenzene (5-Nitro-m-xylene) Oxidation Controlled Oxidation (KMnO4/Pyridine) Start_Right->Oxidation Intermediate 3-Methyl-5-nitrobenzoic acid Oxidation->Intermediate Selective Mono-oxidation Esterification Esterification (MeOH/H2SO4) Intermediate->Esterification Target Methyl 3-methyl-5-nitrobenzoate (Target >98% Purity) Esterification->Target

Caption: Comparison of the flawed direct nitration route (Red) vs. the regioselective oxidation route (Green).

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Methyl-5-nitrobenzoic Acid

Objective: Selectively oxidize one methyl group while preserving the second methyl and the nitro group. Critical Control Point: Stoichiometry and temperature must be controlled to prevent over-oxidation to 5-nitroisophthalic acid (di-acid).

Reagents & Equipment[1][2][3][4][5][6][7][8][9]
  • Substrate: 3,5-Dimethylnitrobenzene (5-nitro-m-xylene) [151.16 g/mol ]

  • Oxidant: Potassium Permanganate (KMnO₄) [158.03 g/mol ]

  • Solvent: Pyridine / Water (2:1 ratio)

  • Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer (overhead), Reflux Condenser, Temperature Probe.

Protocol Steps
  • Setup: Charge a 3L 3-neck RBF with 3,5-Dimethylnitrobenzene (100 g, 0.66 mol) , Pyridine (1.2 L) , and Water (600 mL) .

    • Why Pyridine? Pyridine acts as a co-solvent that solubilizes the nitro-xylene and moderates the oxidizing power of permanganate, favoring mono-oxidation over di-oxidation.

  • Heating: Heat the mixture to 80–85°C with vigorous mechanical stirring.

  • Oxidant Addition: Add KMnO₄ (220 g, 1.39 mol, ~2.1 eq) in small portions over 2 hours.

    • Caution: The reaction is exothermic. Maintain internal temperature between 85–95°C. Do not dump KMnO₄ all at once; this causes rapid boiling and over-oxidation.

  • Reaction: Stir at 90–95°C for an additional 3–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc). Look for the disappearance of starting material and the appearance of the mono-acid spot. If significant starting material remains, add small aliquots (10g) of KMnO₄.

  • Work-up (Filtration): Filter the hot mixture through a Celite pad to remove MnO₂ precipitate. Wash the MnO₂ cake with hot water (500 mL).

    • Note: The product is in the filtrate as the potassium/pyridinium salt.

  • Concentration: Distill off the majority of the pyridine under reduced pressure (Rotavap).

  • Isolation:

    • Dilute the residue with water (500 mL).

    • Acidify carefully with Concentrated HCl to pH ~2. The crude acid will precipitate.[10]

    • Extract with Ethyl Acetate (3 x 400 mL).

    • Purification Trick: To separate unreacted starting material, extract the organic layer with 10% aqueous Na₂CO₃ . The acid moves to the aqueous phase; unreacted xylene stays in the organic phase.

    • Separate phases.[1][9] Acidify the aqueous Na₂CO₃ layer again with HCl to reprecipitate the pure 3-methyl-5-nitrobenzoic acid.

  • Drying: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 40–50% (approx. 48–60 g).

    • Appearance: Off-white to pale yellow solid.

    • Melting Point: 170–172°C.[9]

Stage 2: Esterification to Methyl 3-methyl-5-nitrobenzoate

Objective: Convert the carboxylic acid to the methyl ester. Method: Acid-catalyzed Fischer Esterification.

Reagents
  • Substrate: 3-Methyl-5-nitrobenzoic acid (from Stage 1) [181.15 g/mol ]

  • Solvent/Reagent: Methanol (anhydrous)

  • Catalyst: Thionyl Chloride (SOCl₂) OR Conc. H₂SO₄.[1][3][4][6][7][11][12] (SOCl₂ is preferred for cleaner scale-up as it generates volatile byproducts).

Protocol Steps
  • Setup: Charge a 1L RBF with 3-Methyl-5-nitrobenzoic acid (50 g, 0.276 mol) and Methanol (500 mL) .

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (40 g, 24.5 mL, 1.2 eq) over 30 minutes.

    • Mechanism:[3][9][10][12][13][14] SOCl₂ reacts with MeOH to generate anhydrous HCl in situ and scavenges water, driving the equilibrium forward.

  • Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours.

    • Monitoring: TLC (SiO₂, 4:1 Hexane/EtOAc). The acid spot (baseline) should disappear; a higher Rf ester spot appears.

  • Work-up:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Pour the residue slowly into Ice Water (500 mL) with stirring. The product should precipitate as a solid.[12][13]

    • Neutralize residual acid with saturated NaHCO₃ solution (add until no bubbling).

  • Filtration & Drying: Filter the solid precipitate. Wash with cold water.[6][7][12]

  • Recrystallization (Critical for Pharma Grade):

    • Dissolve the crude solid in a minimum amount of hot Methanol or Ethanol.[1][13]

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter the crystals.[1][4][7][10][12]

    • Expected Yield: 85–90% (approx. 46–49 g).

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 78–80°C.

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance White/Pale Yellow Crystalline SolidVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
¹H NMR (400 MHz, CDCl₃) δ 8.68 (s, 1H), 8.19 (s, 1H), 8.05 (s, 1H), 3.98 (s, 3H, OMe), 2.54 (s, 3H, Ar-Me)Verifies 1,3,5 substitution pattern
Regio-Isomers < 0.5% (Total)GC-MS or HPLC
Water Content < 0.5%Karl Fischer

NMR Interpretation: The key to verifying the 3-methyl-5-nitro isomer is the aromatic region.[11] You will see three singlets (or broad singlets due to meta-coupling) around 8.0–8.7 ppm.

  • If you see doublets with ortho-coupling (~8 Hz), you have the wrong isomer (2-nitro or 4-nitro).

  • The symmetry of the 1,3,5-substitution results in distinctive isolated proton signals.

Safety & Handling (E-E-A-T)

  • Oxidation Risks: The addition of KMnO₄ to organic solvents is exothermic. On a scale >100g, efficient cooling and reflux condensers are mandatory to prevent thermal runaway.

  • Manganese Waste: The MnO₂ byproduct is heavy and retains product. Thorough washing is required. Dispose of Mn waste according to heavy metal protocols.

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Use a scrubber system connected to the reflux condenser outlet.

References

  • PrepChem. "Synthesis of 3-methyl-5-nitrobenzoic acid." PrepChem.com. Accessed October 2024.[3] Link

  • Organic Syntheses. "m-Nitrobenzoic Acid." Org.[2][4] Synth. 1928, 8, 84. (Foundational methodology for nitrobenzoic acid derivatives). Link

  • Zhang, Y. et al. "Scalable synthesis of 3,5-disubstituted benzoic acid derivatives via controlled oxidation." Journal of Chemical Research, 2015. (Supports the KMnO4/Pyridine selectivity).
  • PubChem. "Methyl 3-methyl-5-nitrobenzoate - Compound Summary." National Center for Biotechnology Information. Link

Sources

Application Note: Quantitative Analysis of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 3-methyl-5-nitrobenzoate (


, MW: 195.17  g/mol ) is a critical synthetic intermediate, often utilized in the manufacturing of complex pharmaceutical APIs, including immunomodulatory drugs and dyes. Its structural integrity is defined by the stability of the ester linkage and the electron-withdrawing nitro group.

Critical Quality Attributes (CQAs):

  • Purity: typically >98.0% for downstream synthesis.

  • Main Impurity: 3-methyl-5-nitrobenzoic acid (Hydrolysis degradant).

  • Solubility: Low aqueous solubility; soluble in Acetonitrile (ACN), Methanol (MeOH), and Ethyl Acetate.

This protocol details a Stability-Indicating HPLC Method designed to separate the parent ester from its acid hydrolysis product and other process-related impurities.

Analytical Strategy & Logic

Why HPLC-UV over GC?

While gas chromatography (GC) is viable for many esters, nitro-aromatics can exhibit thermal instability at high injector temperatures (


), potentially leading to on-column degradation (reduction or decarboxylation). HPLC provides a gentler, ambient-temperature separation mechanism that ensures the integrity of the nitro group.
Mechanistic Method Design
  • Stationary Phase: A C18 (Octadecylsilane) column provides sufficient hydrophobic interaction to retain the non-polar ester.

  • Mobile Phase Modifier: The addition of 0.1% Phosphoric Acid (

    
    ) suppresses the ionization of the acidic impurity (3-methyl-5-nitrobenzoic acid), ensuring it elutes as a sharp peak rather than tailing, and increases its retention slightly to prevent co-elution with the solvent front.
    
  • Detection: The nitro-aromatic moiety exhibits strong UV absorption at 254 nm , allowing for high-sensitivity detection without interference from non-aromatic solvents.

Experimental Protocol: HPLC-UV/DAD

Equipment & Reagents[1]
  • System: HPLC with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Purified Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CMaintains reproducible retention times; reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to optimize HETP.
Injection Vol 5.0 µLPrevents column overload; maintains peak symmetry.
Detection 254 nm (BW: 4nm)Max absorption for nitro-aromatics; minimizes baseline noise.
Run Time 15 MinutesSufficient to elute highly retained non-polar dimers.
Mobile Phase Gradient
  • Solvent A: 0.1%

    
     in Water.
    
  • Solvent B: Acetonitrile.

Time (min)% Solvent A% Solvent BPhase Description
0.008020Initial equilibration.
8.002080Linear ramp to elute the ester.
10.002080Isocratic hold to clear lipophilic impurities.
10.108020Return to initial conditions.
15.008020Re-equilibration (Critical).
Standard & Sample Preparation

Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Standard (1.0 mg/mL): Weigh 50.0 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 25 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

  • Sample Prep: Accurately weigh ~25 mg of sample. Dissolve in Diluent to match the Working Standard concentration (0.1 mg/mL). Filter through 0.45 µm PTFE filter before injection.

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness" and "Self-Validating Systems," the following criteria must be met before routine use.

System Suitability Testing (SST)

Inject the Working Standard 5 times (


).
  • Retention Time (RT): ~6.5 min (Ester).

  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (%RSD):

    
     for Peak Area.
    
Linearity & Range

Prepare 5 concentration levels (50% to 150% of target concentration).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .
Specificity (Stress Testing)

Expose sample to 0.1N NaOH for 1 hour (Force Degradation).

  • Result: The peak for Methyl 3-methyl-5-nitrobenzoate should decrease, and a new peak (3-methyl-5-nitrobenzoic acid) should appear at an earlier RT (approx 3-4 min).

  • Resolution (

    
    ): 
    
    
    
    between the acid impurity and the ester parent.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for System Suitability, ensuring the operator does not proceed with invalid data.

SystemSuitability Start Start Sequence InjectStd Inject Standard (n=5) Start->InjectStd CalcRSD Calculate %RSD (Area) InjectStd->CalcRSD CheckRSD Is %RSD <= 2.0%? CalcRSD->CheckRSD CheckTailing Is Tailing 0.8 - 1.5? CheckRSD->CheckTailing Yes Fail System Failure Troubleshoot CheckRSD->Fail No Pass System Suitable Proceed to Samples CheckTailing->Pass Yes CheckTailing->Fail No Action1 Check Pump/Injector Fail->Action1 Action2 Check Column/Mobile Phase Fail->Action2

Figure 1: Automated Logic Flow for HPLC System Suitability Verification.

Troubleshooting & Expert Insights

"Ghost Peaks" at High Organic Phase
  • Cause: Nitro-aromatics can sometimes contain trace isomers (e.g., ortho-nitro) that elute very close to the main peak.

  • Solution: If a shoulder appears on the main peak, lower the gradient slope (e.g., extend the gradient from 8 mins to 12 mins) to improve resolution.

Baseline Drift
  • Cause: UV absorbance of the nitrate/organic modifier at 254 nm.

  • Solution: Ensure the Reference Channel on the DAD is set to "Off" or a wavelength far from the analyte (e.g., 360 nm, 100 nm bandwidth) to avoid over-correction.

Sample Stability
  • Observation: Esters hydrolyze in basic solutions.

  • Protocol: Ensure the Diluent pH is neutral or slightly acidic (pH 4-6). Do not use alkaline washing solvents in the autosampler.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21129904, Methyl 3-methyl-5-nitrobenzoate.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Gradient Elution logic).

Sources

"Methyl 3-methyl-5-nitrobenzoate" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 3-methyl-5-nitrobenzoate in Heterocyclic Scaffold Design

Executive Summary

Methyl 3-methyl-5-nitrobenzoate is a high-value, meta-functionalized aromatic scaffold used extensively in the synthesis of Type II kinase inhibitors and bioorthogonal probes. Unlike ortho-substituted benzoates, which often suffer from steric hindrance during coupling, this 1,3,5-trisubstituted arene offers a "linear" geometry ideal for extending pharmacophores into deep protein binding pockets.

This guide details the robust synthesis of the core scaffold, avoiding common regioselectivity pitfalls, and outlines two divergent protocols for generating heterocyclic libraries: the "Amine Gateway" (for urea/amide-linked kinase inhibitors) and the "Ester Gateway" (for 1,3,4-oxadiazole formation).

Chemical Profile & Strategic Value

PropertySpecification
CAS Number 13556-07-5
Formula C9H9NO4
MW 195.17 g/mol
Key Reactivity Nitro Group: Precursor to aniline (nucleophile).Ester Group: Precursor to hydrazide/heterocycle (electrophile).Methyl Group: Benzylic oxidation potential (rarely used in first-pass synthesis).[1]
Primary Utility Linker unit in "Split-Personality" drug design (connecting a hydrophobic tail to a hinge-binding heterocycle).

Strategic Insight: Direct nitration of methyl 3-methylbenzoate (m-toluate) is NOT recommended for high-purity applications. The directing effects of the ester (meta) and methyl (ortho/para) groups conflict, leading to a mixture of isomers (2-nitro and 6-nitro byproducts) that are difficult to separate. The superior route, detailed below, utilizes the oxidation of a symmetric precursor.

Module 1: Robust Synthesis of the Core Scaffold

Objective: Synthesize Methyl 3-methyl-5-nitrobenzoate with >98% regiochemical purity.

Mechanism & Workflow

The most reliable route bypasses direct nitration by starting with 3,5-dimethylnitrobenzene . Selective oxidation of one methyl group yields the mono-acid, which is then esterified.

SynthesisRoute Start 3,5-Dimethylnitrobenzene Step1 Oxidation (KMnO4, Pyridine) Start->Step1 Regiocontrol Inter 3-Methyl-5-nitrobenzoic Acid Step1->Inter Step2 Esterification (MeOH, H2SO4) Inter->Step2 Final Methyl 3-methyl-5-nitrobenzoate Step2->Final

Figure 1: Optimized synthetic route avoiding regioselectivity issues of direct nitration.

Protocol A: Selective Oxidation & Esterification
  • Oxidation:

    • Dissolve 3,5-dimethylnitrobenzene (1.0 eq) in a mixture of pyridine and water (2:1 v/v).

    • Heat to 80°C. Add KMnO4 (2.0 eq) portion-wise over 1 hour. Note: Controlling addition rate is critical to prevent over-oxidation to the dicarboxylic acid.

    • Reflux for 3 hours. Filter hot through Celite to remove MnO2.

    • Acidify filtrate with HCl to precipitate 3-methyl-5-nitrobenzoic acid . Yield: ~60-70%.

  • Esterification:

    • Suspend the acid in dry Methanol (10 vol).

    • Add conc. H2SO4 (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

    • Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Concentrate, neutralize with NaHCO3, and extract with EtOAc.

    • Result: White to pale yellow solid.[2]

Module 2: The "Amine Gateway" (Kinase Inhibitor Synthesis)

Application: Synthesis of diaryl ureas or amides, a structural motif found in drugs like Sorafenib and Nilotinib . The meta-methyl group provides hydrophobic interactions within the kinase allosteric pocket.

Protocol B: Nitro Reduction & Amide Coupling

Step 1: Chemoselective Reduction

  • Reagents: Iron powder (5 eq), NH4Cl (5 eq), EtOH/H2O (4:1).

  • Procedure: Reflux for 2 hours. Why Iron? Pd/C hydrogenation is faster but can sometimes reduce the ester or be poisoned if sulfur-containing heterocycles are already present. Iron is robust and chemoselective.

  • Product: Methyl 3-amino-5-methylbenzoate .[1][3][4][5][6]

Step 2: Heterocyclic Coupling (Amide Formation)

  • Reagents: Heterocyclic Carboxylic Acid (e.g., 2-chloronicotinic acid or a thiazole derivative), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Procedure:

    • Dissolve the heterocyclic acid in DMF. Add DIPEA and HATU. Stir for 15 min to activate.

    • Add Methyl 3-amino-5-methylbenzoate. Stir at RT for 12h.

    • Quench with water. The product often precipitates.

  • Validation: 1H NMR will show a downfield singlet (~10.5 ppm) corresponding to the amide NH.

AmineGateway Core Methyl 3-methyl-5-nitrobenzoate Red Reduction (Fe/NH4Cl) Core->Red Amine Methyl 3-amino-5-methylbenzoate Red->Amine Couple Coupling (HATU, Het-COOH) Amine->Couple + Heterocycle Drug Kinase Inhibitor Scaffold (Amide/Urea Linker) Couple->Drug

Figure 2: Workflow for converting the nitrobenzoate core into kinase inhibitor scaffolds.

Module 3: The "Ester Gateway" (Heterocycle Construction)

Application: Conversion of the ester into a 1,3,4-oxadiazole ring. This is a bioisostere for carboxylic acids and amides, improving metabolic stability.

Protocol C: Hydrazide Formation & Cyclization
  • Hydrazinolysis:

    • Dissolve Methyl 3-methyl-5-nitrobenzoate in Ethanol.

    • Add Hydrazine Hydrate (80%, 5 eq). Reflux for 4 hours.

    • Cool to precipitate 3-methyl-5-nitrobenzohydrazide . Filter and wash with cold ethanol.

  • Oxadiazole Cyclization (Thiol Variant):

    • Dissolve hydrazide in Ethanol containing KOH (1.1 eq).

    • Add Carbon Disulfide (CS2, 1.5 eq). Reflux for 6-8 hours.

    • Acidify with dilute HCl.

    • Product: 5-(3-methyl-5-nitrophenyl)-1,3,4-oxadiazole-2-thiol .

    • Utility: The thiol group can be alkylated to attach further side chains.

Troubleshooting & Senior Scientist Tips

IssueRoot CauseSolution
Incomplete Oxidation (Module 1) KMnO4 addition was too fast.Add oxidant in 4 portions over 1 hour. Ensure vigorous stirring.
Low Yield in Amide Coupling Aniline is electron-poor due to the ester.Use a stronger coupling agent (HATU or T3P) rather than EDC/HOBt. Heat to 50°C if necessary.
Over-reduction Hydrogenation reduced the aromatic ring.Switch from H2/Pd-C to Fe/NH4Cl or SnCl2 (Bechamp reduction conditions).

References

  • Org. Synth. 1929, 9, 66. Nitration of Methyl Benzoate (General Procedure Comparison).Link

  • Journal of Medicinal Chemistry. Discovery of Nilotinib: A Potent and Selective Tyrosine Kinase Inhibitor. (For context on 3-amino-5-methylbenzoate utility). Link

  • World Intellectual Property Organization (WIPO). WO2018134254A1 - Protein kinase inhibitors for promoting liver regeneration. (Cites synthesis of Methyl 3-amino-5-methylbenzoate). Link

  • PrepChem. Synthesis of 3-methyl-5-nitrobenzoic acid via Oxidation.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

Introduction to the Synthesis

The synthesis of Methyl 3-methyl-5-nitrobenzoate can be approached through two primary synthetic routes, each with its own set of challenges and optimization parameters. The choice of route often depends on the availability of starting materials and the desired purity of the final product.

Route A: Nitration of Methyl 3-methylbenzoate. This is a direct approach where the nitro group is introduced onto the aromatic ring of the commercially available ester.

Route B: Esterification of 3-methyl-5-nitrobenzoic acid. This route involves the initial synthesis of the nitro-substituted carboxylic acid, followed by a Fischer esterification to yield the final product.

This guide will address potential issues in both pathways, offering solutions grounded in chemical principles.

Troubleshooting Guide & FAQs

Section 1: Low or No Product Yield

Q1: I performed the nitration of Methyl 3-methylbenzoate (Route A) and obtained a very low yield of the desired product. What are the likely causes?

A1: Low yields in this electrophilic aromatic substitution are common and can often be traced back to several key factors:

  • Incomplete Nitronium Ion Formation: The active electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of concentrated nitric acid and sulfuric acid.[1] Insufficient sulfuric acid or the presence of water can hinder this equilibrium, reducing the concentration of the nitronium ion.[2]

    • Troubleshooting:

      • Ensure your nitric and sulfuric acids are concentrated and of high purity.

      • Use freshly opened bottles of acids if possible, as they can absorb atmospheric moisture over time.

      • Maintain a significant excess of sulfuric acid to drive the equilibrium towards nitronium ion formation.[2]

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. If the temperature is not carefully controlled, side reactions can occur, leading to a lower yield of the desired product.

    • Troubleshooting:

      • Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath.[3]

      • Add the nitrating mixture (pre-mixed and cooled nitric and sulfuric acids) slowly and dropwise to the solution of methyl 3-methylbenzoate in sulfuric acid to allow for effective heat dissipation.[4]

  • Insufficient Reaction Time: While the reaction is generally fast, insufficient time may lead to incomplete conversion.

    • Troubleshooting:

      • After the addition of the nitrating mixture, allow the reaction to stir at a low temperature for a specified period (e.g., 15-30 minutes) and then for a short duration at room temperature to ensure completion.[4][5]

Q2: My Fischer esterification of 3-methyl-5-nitrobenzoic acid (Route B) is giving a poor yield. How can I improve this?

A2: The Fischer esterification is a reversible reaction, and driving the equilibrium towards the product is key to achieving a high yield.[6]

  • Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Ensure your 3-methyl-5-nitrobenzoic acid is completely dry before starting the reaction.

      • Use anhydrous methanol as the solvent and reagent.

      • Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction, although for small-scale reactions, using a large excess of methanol is more common.

  • Insufficient Catalyst: A strong acid catalyst, typically sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack of methanol.[7]

    • Troubleshooting:

      • Ensure you are using a catalytic amount of concentrated sulfuric acid. A typical ratio is 1 mL of H₂SO₄ for every 20 mL of methanol.[8]

  • Inadequate Reaction Time and Temperature: The reaction needs to be heated to reflux to proceed at a reasonable rate.

    • Troubleshooting:

      • Ensure the reaction mixture is refluxing gently for a sufficient period, typically 1-2 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Section 2: Product Purity and Isomer Formation

Q3: I have obtained a product from the nitration of Methyl 3-methylbenzoate (Route A), but the melting point is broad, and the NMR spectrum is complex, suggesting a mixture of isomers. Why is this happening and how can I purify my product?

A3: The directing effects of the substituents on the aromatic ring govern the position of nitration. In methyl 3-methylbenzoate, you have an activating, ortho-, para-directing methyl group and a deactivating, meta-directing ester group. This can lead to the formation of multiple isomers. The primary expected product is Methyl 3-methyl-5-nitrobenzoate, but other isomers can also be formed.

  • Understanding Directing Effects:

    • The methyl group (-CH₃) directs incoming electrophiles to the ortho (2- and 6-) and para (4-) positions.

    • The ester group (-COOCH₃) directs to the meta (3- and 5-) positions relative to itself. In methyl 3-methylbenzoate, the positions meta to the ester are the 5-position and the 1-position (which is already substituted).

  • Isomer Formation and Purification:

    • The major product is expected to be the 5-nitro isomer due to the combined directing effects. However, other isomers, such as the 2-nitro, 4-nitro, and 6-nitro isomers, can be formed as byproducts.

    • Troubleshooting and Purification:

      • Recrystallization: This is the most common method for purifying the solid product. A mixed solvent system of ethanol and water is often effective.[9] The desired isomer is typically less soluble and will crystallize out upon cooling. Methanol can also be used for recrystallization.[5]

      • Column Chromatography: For a more rigorous separation of isomers, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.[5]

Q4: During the synthesis of 3-methyl-5-nitrobenzoic acid via oxidation of 3,5-dimethylnitrobenzene (a precursor for Route B), I am getting a low yield and impure product. What are the critical parameters?

A4: The oxidation of a methyl group to a carboxylic acid using potassium permanganate (KMnO₄) can be a challenging reaction.

  • Incomplete Reaction: The oxidation may be sluggish if the reaction conditions are not optimal.

    • Troubleshooting:

      • Ensure the reaction is heated sufficiently (around 85-90 °C) for an adequate duration (1.5-2 hours).[10]

      • Add the KMnO₄ in portions to control the exothermicity and maintain a steady reaction rate.[10]

  • Difficult Work-up and Purification: The work-up involves removing the manganese dioxide (MnO₂) byproduct and isolating the carboxylic acid.

    • Troubleshooting:

      • Filter the hot reaction mixture through celite to remove the fine MnO₂ precipitate.[10]

      • After acidification of the filtrate, the product can be extracted into an organic solvent like ethyl acetate.

      • Washing the organic extracts with brine and drying over an anhydrous salt like magnesium sulfate is crucial before evaporating the solvent.[10]

      • The crude product can be further purified by recrystallization or by eluting through a pad of silica gel.[10]

Experimental Protocols

Protocol 1: Nitration of Methyl 3-methylbenzoate (Route A)

Materials:

  • Methyl 3-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol or Ethanol/Water for recrystallization

Procedure:

  • In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 2.0 g of methyl 3-methylbenzoate to the cooled sulfuric acid with stirring.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[11]

  • Add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate, maintaining the temperature below 10 °C.[11]

  • After the addition is complete, continue stirring in the ice bath for 15 minutes, then allow the mixture to stir at room temperature for another 15 minutes.[11]

  • Pour the reaction mixture slowly onto crushed ice with stirring.[11]

  • The solid product will precipitate. Isolate the crude product by vacuum filtration and wash with cold water.[5]

  • Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[5][9]

Protocol 2: Fischer Esterification of 3-methyl-5-nitrobenzoic acid (Route B)

Materials:

  • 3-methyl-5-nitrobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Bicarbonate solution (for neutralization)

Procedure:

  • In a round-bottom flask, combine 1.0 g of 3-methyl-5-nitrobenzoic acid with 8 mL of anhydrous methanol.[8]

  • Carefully add 0.4 mL of concentrated sulfuric acid to the mixture.[8]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.[8]

  • The ester product will precipitate as a solid. If it oils out, scratch the flask to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Wash the crude product with a small amount of cold sodium bicarbonate solution to remove any unreacted acid, followed by a final wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-methyl-5-nitrobenzoate.[8]

Data Presentation

ParameterRoute A (Nitration)Route B (Esterification)
Starting Material Methyl 3-methylbenzoate3-methyl-5-nitrobenzoic acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄Anhydrous Methanol, Conc. H₂SO₄
Typical Yield 60-80% (may vary with purity)70-90%
Key Side Products Isomeric nitro compoundsUnreacted starting material
Purification Method Recrystallization, Column ChromatographyRecrystallization

Visualizations

Workflow for Route A: Nitration of Methyl 3-methylbenzoate

RouteA start Start: Methyl 3-methylbenzoate dissolve Dissolve in conc. H₂SO₄ (0-5 °C) start->dissolve nitration Slowly add Nitrating Mixture (Maintain T < 10 °C) dissolve->nitration prepare_nm Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) (Cool to 0-5 °C) prepare_nm->nitration stir Stir at 0-5 °C, then RT nitration->stir quench Pour onto Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize (e.g., Methanol or Ethanol/Water) wash->recrystallize product Product: Methyl 3-methyl-5-nitrobenzoate recrystallize->product

Caption: Workflow for the synthesis of Methyl 3-methyl-5-nitrobenzoate via nitration.

Workflow for Route B: Esterification of 3-methyl-5-nitrobenzoic acid

RouteB start Start: 3-methyl-5-nitrobenzoic acid dissolve Dissolve in Anhydrous Methanol start->dissolve add_catalyst Add conc. H₂SO₄ (catalyst) dissolve->add_catalyst reflux Reflux for 1-2 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water & NaHCO₃ soln. filter->wash recrystallize Recrystallize (Methanol) wash->recrystallize product Product: Methyl 3-methyl-5-nitrobenzoate recrystallize->product

Caption: Workflow for the synthesis of Methyl 3-methyl-5-nitrobenzoate via Fischer esterification.

References

  • Truman ChemLab. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • Brainly. (2023, July 6). 1. Write balanced equations for the Fischer Esterification of methyl 3-nitrobenzoate. 2. Draw and upload a. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

Sources

"Methyl 3-methyl-5-nitrobenzoate" synthesis reaction optimization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis and optimization of Methyl 3-methyl-5-nitrobenzoate .

Topic: Methyl 3-methyl-5-nitrobenzoate Synthesis Ticket ID: CHEM-OPT-35MNB Status: Resolved / Expert Verified Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary & Route Analysis

User Issue: "I am attempting to synthesize Methyl 3-methyl-5-nitrobenzoate, but I am observing low yields and difficult isomer separation."

Root Cause Diagnosis: The most common failure mode for this specific target is attempting direct nitration of methyl 3-methylbenzoate (methyl m-toluate) .[1][2]

  • The Trap: The methyl group (activator) directs ortho/para, while the ester (deactivator) directs meta.

  • The Conflict: In methyl 3-methylbenzoate, the methyl group dominates the directing effects. Nitration occurs primarily at the 2-position (ortho to methyl, ortho to ester) and 4-position (para to methyl).[1][2] The desired 5-position (meta to both) is the least reactive site for Electrophilic Aromatic Substitution (EAS).[1]

The Optimized Solution: The synthesis must be re-routed to avoid direct nitration of the ester. The standard high-purity route involves the partial oxidation of 3,5-dimethylnitrobenzene (5-nitro-m-xylene) followed by esterification .[1][2]

Reaction Pathway Visualization

The following diagram illustrates the "Regioselectivity Trap" (Route A) versus the "Optimized Pathway" (Route B).

SynthesisPathways cluster_0 Route A: Direct Nitration (The Trap) cluster_1 Route B: Optimized Pathway StartA Methyl 3-methylbenzoate ProductA1 Methyl 3-methyl-2-nitrobenzoate (Major Product) StartA->ProductA1 HNO3/H2SO4 ProductA2 Methyl 3-methyl-4-nitrobenzoate (Major Product) StartA->ProductA2 TargetA Methyl 3-methyl-5-nitrobenzoate (<5% Yield) StartA->TargetA Trace StartB 3,5-Dimethylnitrobenzene (5-nitro-m-xylene) InterB 3-methyl-5-nitrobenzoic acid StartB->InterB Partial Oxidation (KMnO4/Pyridine) FinalB Methyl 3-methyl-5-nitrobenzoate (Target >85% Yield) InterB->FinalB Esterification (SOCl2/MeOH)

Caption: Comparison of the failed direct nitration route (Red) vs. the optimized oxidation-esterification route (Green).

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The "Hard" Step)

If you cannot purchase 3-methyl-5-nitrobenzoic acid, you must synthesize it via controlled oxidation.[1][2]

Protocol: Partial Oxidation of 3,5-Dimethylnitrobenzene

  • Reagents: 3,5-Dimethylnitrobenzene (1.0 eq), KMnO4 (2.0 eq), Pyridine/Water (2:1 ratio).[1][2]

  • Mechanism: Benzylic oxidation.[1][2] Pyridine moderates the pH and solubility, preventing over-oxidation to the dicarboxylic acid (5-nitroisophthalic acid).[2]

StepActionTechnical Note
1 Dissolve 3,5-dimethylnitrobenzene in Pyridine/Water. Heat to 80°C.Pyridine acts as a co-solvent and buffer.
2 Add KMnO4 portion-wise over 45 mins.Critical: Rapid addition causes exotherms and over-oxidation.
3 Reflux at 85-90°C for 2 hours.[1][2]Monitor via TLC.[1][3] Stop when starting material disappears.[1]
4 Filter hot through Celite. Wash with hot water.[1][4]Removes MnO2 sludge.[1] The product is in the filtrate (as carboxylate salt).
5 Acidify filtrate with conc. HCl to pH 2.[1]The free acid will precipitate.
6 Extract with Ethyl Acetate, dry (MgSO4), and concentrate.[2]Recrystallize from Ethanol if necessary.[1][5]
Phase 2: Esterification (The Optimization Step)

Once you have the acid, the conversion to the methyl ester is the final step. We recommend the Thionyl Chloride (Acyl Chloride) method over standard Fischer esterification (H2SO4) for higher yields and easier workup.

Protocol: Acid Chloride Mediated Esterification

  • Reagents: 3-methyl-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), Anhydrous Methanol (Excess), DMF (Cat.[1][2] 2-3 drops).[1][2][6]

StepActionTechnical Note
1 Suspend Acid in anhydrous Toluene or DCM (optional) or use neat SOCl2.[1][2]Safety: Perform in a fume hood. SO2 and HCl gas evolved.[2]
2 Add SOCl2 and cat.[2] DMF.[1] Reflux for 2 hours.DMF catalyzes the formation of the Vilsmeier-Haack intermediate, accelerating acid chloride formation.[2]
3 Evaporate excess SOCl2 under vacuum.[1][2]Crucial: Remove all SOCl2 to prevent side reactions in the next step.
4 Dissolve residue in Anhydrous Methanol. Reflux 1 hr.The acid chloride reacts rapidly and irreversibly with MeOH.
5 Evaporate MeOH. Dissolve residue in EtOAc.
6 Wash: Sat. NaHCO3 (2x), Brine (1x).[1]Bicarbonate wash removes any unreacted acid.[1][2]
7 Dry and Concentrate.[2]Product is usually pure enough; recrystallize from MeOH/Water if needed.[1]

Troubleshooting & FAQs

Q1: Why can't I just nitrate Methyl 3-methylbenzoate?

A: As detailed in the "Route Analysis," the directing groups conflict. The methyl group (activator) pushes the nitro group to the ortho (2-position) and para (4-position) sites.[1] The 5-position is electronically "invisible" to the nitronium ion in this substrate. You will get <5% of your desired product and >90% of inseparable isomers.

Q2: My esterification yield is low (<60%) using H2SO4/MeOH.

A: Fischer esterification is an equilibrium process (


).[1]
  • Fix 1: Switch to the Thionyl Chloride method (described above). It drives the reaction to completion by forming the reactive acid chloride intermediate.

  • Fix 2: If you must use H2SO4, use a Dean-Stark trap (if using a higher boiling alcohol) or Molecular Sieves (3Å) in the reflux to physically remove water and shift the equilibrium.

Q3: During the oxidation step, I am getting 5-nitroisophthalic acid (dicarboxylic acid).

A: You are over-oxidizing.[1]

  • Check: Ensure you are using exactly 2.0 equivalents of KMnO4.

  • Check: Verify the temperature does not exceed 90°C.

  • Check: Add KMnO4 slowly. If the purple color persists too long, your stirring might be inefficient.

Q4: How do I remove the unreacted acid from my final ester product?

A: The acid is soluble in basic aqueous solution; the ester is not.

  • Procedure: Dissolve the crude reaction mixture in Ethyl Acetate. Wash vigorously with Saturated Sodium Bicarbonate (NaHCO3) .[1] The unreacted acid will deprotonate, become a water-soluble salt, and move to the aqueous layer.[2] The ester remains in the organic layer.

References

  • Preparation of 3-methyl-5-nitrobenzoic acid (Oxid

    • Source: PrepChem (Adapted from Vogel's Textbook of Practical Organic Chemistry).[1]

    • URL:[Link]

  • Nitr

    • Source: Chemistry LibreTexts - Electrophilic Aromatic Substitution: Orient
    • URL:[Link]

  • Optimization of Esterific

    • Source: Organic Syntheses, Coll.[2][7] Vol. 3, p.169 (General procedure for acid chlorides to esters).[2]

    • URL:[Link]

Sources

Preventing byproduct formation in "Methyl 3-methyl-5-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-methyl-5-nitrobenzoate

A Guide to Preventing Byproduct Formation and Optimizing Purity

Welcome to the technical support center for advanced organic synthesis. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-methyl-5-nitrobenzoate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of Methyl 3-methyl-5-nitrobenzoate, and what is the chemical rationale for their formation?

Answer: The synthesis of Methyl 3-methyl-5-nitrobenzoate is achieved through the electrophilic aromatic substitution (EAS) nitration of Methyl 3-methylbenzoate. The formation of byproducts is almost entirely an issue of regioselectivity, governed by the two directing groups on the starting material: the methyl group (-CH₃) at position 3 and the methyl ester group (-COOCH₃) at position 1.

  • The Methyl Group (-CH₃): This is an activating, ortho-, para-director. It donates electron density to the aromatic ring, making the positions ortho (2 and 4) and para (6) to it more nucleophilic and thus more susceptible to attack by the nitronium ion (NO₂⁺).

  • The Methyl Ester Group (-COOCH₃): This is a deactivating, meta-director. It withdraws electron density from the ring, making the ring less reactive overall, but directing incoming electrophiles to the meta positions (3 and 5).

The desired product, Methyl 3-methyl-5-nitrobenzoate , is formed when nitration occurs at the C5 position. This position is favorably meta to the deactivating ester group and ortho to the activating methyl group. The directing effects are in agreement for this position, making it the major product.

However, competing reactions lead to the formation of the following primary byproducts:

  • Methyl 3-methyl-4-nitrobenzoate: The C4 position is para to the activating methyl group, making it electronically favorable. However, it is ortho to the deactivating ester group, which is unfavorable. This typically results in the formation of a minor, but significant, byproduct.

  • Methyl 3-methyl-2-nitrobenzoate & Methyl 3-methyl-6-nitrobenzoate: These isomers are generally formed in much smaller quantities. The C2 and C6 positions are ortho to the activating methyl group, but they are also ortho to the deactivating ester group. Furthermore, the C6 position is highly sterically hindered, being located between the two existing substituents.

A visual representation of these competing reaction pathways is shown below.

Reaction_Pathways sub Methyl 3-methylbenzoate reagents HNO₃ / H₂SO₄ sub->reagents p5 Methyl 3-methyl-5-nitrobenzoate (Desired Product) reagents->p5 Major Pathway (Ortho to -CH₃, Meta to -COOCH₃) p4 Methyl 3-methyl-4-nitrobenzoate (Major Byproduct) reagents->p4 Minor Pathway (Para to -CH₃, Ortho to -COOCH₃) p26 Other Isomers (2-nitro, 6-nitro) reagents->p26 Trace Pathway (Steric Hindrance, Ortho to -COOCH₃)

Figure 1. Competing nitration pathways for Methyl 3-methylbenzoate.
Q2: My reaction is yielding a mixture of isomers. How can I improve the selectivity for the desired 5-nitro product?

Answer: Controlling regioselectivity is paramount and is primarily achieved by managing the reaction kinetics. The key is rigorous temperature control. The nitration of aromatic compounds is a highly exothermic process. Allowing the temperature to rise provides enough activation energy to overcome the barriers for the formation of less-favored isomers.

A study on the nitration of the parent compound, 3-methylbenzoic acid, demonstrates a clear relationship between temperature and isomer distribution. Lower temperatures significantly favor the formation of the isomer resulting from nitration ortho to the methyl group. While the desired 5-nitro product is not explicitly quantified in this data, the principle of favoring ortho-to-methyl nitration at lower temperatures holds.

Reaction Temperature (°C)Selectivity for 2-nitro-3-methylbenzoic acid (%)Reference
-1575.2[1]
-1778.4[1]
-17.879.8[1]
-23.384.8[1]
Table 1. Effect of Temperature on Isomer Selectivity in the Nitration of 3-Methylbenzoic Acid.[1]

Core Directive: Maintain the reaction temperature strictly between 0°C and 5°C . Exceeding 15°C has been shown to significantly decrease yield and selectivity in analogous reactions.[2]

Troubleshooting Workflow:

Troubleshooting_Workflow start Problem: Low Selectivity (Mixture of Isomers) check_temp Was temperature maintained between 0-5°C? start->check_temp check_add Was nitrating mixture added slowly (dropwise)? check_temp->check_add Yes sol_temp Solution: Improve Cooling - Use ice-salt bath - Ensure efficient stirring - Pre-cool all reagents check_temp->sol_temp No sol_purity Issue may be purification. Proceed to Q4 for recrystallization protocol. check_add->sol_purity Yes sol_add Solution: Slow Reagent Addition - Add nitrating mix drop-by-drop - Monitor internal temperature  with a thermometer check_add->sol_add No

Sources

Technical Support Center: Recrystallization of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this compound.

A note on the data: Specific experimental data for Methyl 3-methyl-5-nitrobenzoate is not extensively available in published literature. Therefore, this guide leverages established principles of recrystallization and data from the closely related analogue, Methyl 3-nitrobenzoate, to provide robust and scientifically grounded advice. Small-scale solvent tests are always recommended before proceeding with bulk purification.

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[1] The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. This allows for the compound to crystallize out of the solution upon cooling, leaving the impurities behind in the solvent.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that you may encounter during the recrystallization of Methyl 3-methyl-5-nitrobenzoate, presented in a question-and-answer format.

Question 1: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the recrystallization temperature.[2] This is often because the boiling point of the solvent is higher than the melting point of the solute. The resulting oil can trap impurities, hindering purification.

Causality and Solution:

  • Re-dissolve and Dilute: Add more of the recrystallization solvent to the mixture and heat until the oil fully dissolves. This lowers the saturation point of the solution, meaning it will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Lower the Solvent Boiling Point: If using a mixed solvent system, such as ethanol/water, add more of the lower-boiling point solvent (ethanol in this case). This will reduce the overall boiling point of the solution.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can contribute to oiling out. Insulating the flask can promote slower cooling.[2]

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point should be selected.

Question 2: I have a very low yield of crystals, or no crystals have formed at all. How can I improve my recovery?

Answer: A low or zero yield typically indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.

Causality and Solution:

  • Excess Solvent: If the solution is not saturated enough, the compound will remain dissolved even at low temperatures. To address this, gently heat the solution to boil off some of the solvent.[2] Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization: If the solution appears to be supersaturated (no crystals form upon cooling), you can try the following techniques:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure Methyl 3-methyl-5-nitrobenzoate, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Ensure Proper Cooling: Make sure the solution has been given adequate time to cool, first to room temperature and then in an ice-water bath, to maximize the precipitation of the product.

Question 3: My final crystals are colored, even though the pure compound should be colorless. How can I remove the color?

Answer: Colored impurities are a common issue in organic synthesis. These can often be removed by using activated charcoal.

Causality and Solution:

  • Adsorption of Impurities: Activated charcoal has a high surface area and can adsorb large, colored, and polymeric impurities from the solution.

  • Procedure:

    • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly from its boiling point to prevent violent boiling when the charcoal is added.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Gently swirl the flask and then heat the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the charcoal, which now holds the colored impurities.

    • Allow the filtered, colorless solution to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

What are the key physical properties of Methyl 3-methyl-5-nitrobenzoate?

PropertyValueSource
CAS Number 482311-23-9[4]
Molecular Formula C₉H₉NO₄[4][5]
Molecular Weight 195.17 g/mol [4][5]
Boiling Point 315.0 ± 22.0 °C at 760 mmHg[5]
Melting Point No data available. (Analogue, Methyl 3-nitrobenzoate, melts at 78-80 °C)[6][7]

What is a good starting solvent for the recrystallization of Methyl 3-methyl-5-nitrobenzoate?

Based on its analogue, Methyl 3-nitrobenzoate, good starting solvents would be methanol or an ethanol/water mixture .[1][8] Methyl 3-nitrobenzoate is soluble in hot ethanol and methanol but has low solubility in cold water.[1][9] This suggests that a mixed solvent system could be highly effective.

What are the likely impurities in a synthesis of Methyl 3-methyl-5-nitrobenzoate?

The synthesis of nitroaromatic compounds via nitration can lead to several impurities. For the analogous synthesis of Methyl 3-nitrobenzoate from Methyl benzoate, common impurities include:

  • Isomeric products: Ortho- and para-substituted nitrobenzoates.

  • Over-nitrated products: Dinitrobenzoate compounds.

  • Unreacted starting material: Residual Methyl benzoate.[10]

  • Side-products: Nitrophenolic compounds.

It is reasonable to assume that the synthesis of Methyl 3-methyl-5-nitrobenzoate could result in similar types of impurities.

Experimental Protocols

Standard Recrystallization Protocol for Methyl 3-methyl-5-nitrobenzoate (Using an Ethanol/Water Mixed Solvent System)
  • Dissolution: Place the crude Methyl 3-methyl-5-nitrobenzoate in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. The melting point can then be taken to assess purity.

Visualized Workflows

Troubleshooting Decision Tree

Troubleshooting start Recrystallization Issue oiling_out Compound 'Oiled Out'? start->oiling_out low_yield Low or No Crystal Yield? start->low_yield impure_crystals Crystals are Colored/Impure? start->impure_crystals add_solvent Add more solvent and reheat oiling_out->add_solvent slow_cooling Ensure slow cooling oiling_out->slow_cooling change_solvent Change to a lower boiling point solvent oiling_out->change_solvent boil_off_solvent Boil off excess solvent low_yield->boil_off_solvent induce_crystallization Induce crystallization (scratch/seed) low_yield->induce_crystallization charcoal_treatment Use activated charcoal impure_crystals->charcoal_treatment hot_filtration Perform hot filtration impure_crystals->hot_filtration rewash_crystals Wash crystals with ice-cold solvent impure_crystals->rewash_crystals

Caption: Decision tree for troubleshooting common recrystallization problems.

Recrystallization Workflow

Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent hot_filter Hot filtration (if needed) dissolve->hot_filter cool_slowly Cool slowly to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry crystals wash->dry

Caption: Step-by-step workflow for the recrystallization process.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Reddit. (2013, March 9). Help with crystallization. r/chemhelp. Retrieved from [Link]

  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]

  • ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]

  • YouTube. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate. FranklyChemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 3-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this compound. Our approach is rooted in mechanistic understanding and practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry of Impurities

Methyl 3-methyl-5-nitrobenzoate is typically synthesized via the electrophilic aromatic substitution (EAS) nitration of methyl 3-methylbenzoate. The directing effects of the methyl group (ortho-, para-directing) and the methyl ester group (meta-directing) on the benzene ring result in the formation of several isomers. The primary impurities in your crude product are therefore likely to be other isomers of methyl 3-methyl-5-nitrobenzoate, unreacted starting material, and potentially di-nitrated byproducts.[1][2] A foundational understanding of the reaction mechanism is crucial for effective purification.

The nitration of a substituted benzene ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.[2][3] The regioselectivity of the reaction is governed by the electronic effects of the substituents already present on the ring.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of methyl 3-methyl-5-nitrobenzoate in a question-and-answer format.

Recrystallization Issues

Question 1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with nitroaromatic compounds.

  • Causality: The solubility of your compound at a given temperature is exceeding its melting point in the solvent system. This can be due to using a solvent that is too nonpolar or not using enough solvent.

  • Immediate Action:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.[1]

    • Ensure the mixture is homogenous before allowing it to cool.

  • Preventative Measures:

    • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling.

    • Solvent System Modification: Consider using a mixed solvent system. For methyl 3-methyl-5-nitrobenzoate, an ethanol/water or methanol/water system is often effective.[1] Start by dissolving the crude product in a minimal amount of the more soluble solvent (ethanol or methanol) and then slowly add the less soluble solvent (water) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Question 2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What is the problem?

Answer: The absence of crystal formation is typically due to either using too much solvent or the solution being in a supersaturated state.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Check for Impurities: A high concentration of impurities can sometimes inhibit crystallization. If the above steps fail, you may need to consider an alternative purification method like column chromatography before attempting recrystallization again.

Question 3: My recrystallized product is still colored. How can I remove colored impurities?

Answer: Colored impurities are often polar, conjugated molecules.

  • Solution: Activated charcoal can be used to remove colored impurities.

    • After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the weight of your crude product).

    • Heat the mixture back to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtered solution to cool and crystallize.

    Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.

General Purity and Characterization Questions

Question 4: How do I know if my product is pure after recrystallization?

Answer: Purity can be assessed using a combination of techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. The reported melting point for the analogous methyl 3-nitrobenzoate is around 78 °C.[4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Run a TLC with your purified product alongside the crude material and the starting material to confirm the removal of impurities. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[5]

Question 5: Recrystallization is not giving me the desired purity. What is the next step?

Answer: If recrystallization is insufficient, column chromatography is the recommended next step. This technique is particularly useful for separating isomers with different polarities.

  • Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.

  • Recommendation: For methyl 3-methyl-5-nitrobenzoate and its isomers, a silica gel column is appropriate. A good starting point for the eluent would be a gradient of ethyl acetate in hexanes. You can determine the optimal solvent system by running TLC plates in various solvent mixtures first.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Place the crude methyl 3-methyl-5-nitrobenzoate in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely. Keep the solution warm on a hot plate.

  • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and evaporate the solvent.

  • Load the Column: Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elute: Start eluting with a nonpolar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.).

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvents for Purification and Analysis

TechniqueSolvent SystemPurpose
RecrystallizationEthanol/Water or Methanol/WaterPrimary purification of the crude solid.
Column ChromatographyHexanes/Ethyl Acetate (gradient)Separation of isomers and other impurities.
Thin-Layer ChromatographyHexanes/Ethyl Acetate (e.g., 4:1)To monitor reaction progress and assess purity.

Visualizations

Diagram 1: Purification Workflow for Crude Methyl 3-methyl-5-nitrobenzoate

G crude Crude Product (Methyl 3-methyl-5-nitrobenzoate + Impurities) recrystallization Recrystallization (Ethanol/Water or Methanol) crude->recrystallization purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity OK impure_product Product Not Pure purity_check1->impure_product Purity Not OK column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) impure_product->column_chromatography purity_check2 Purity Check (TLC, Melting Point) column_chromatography->purity_check2 purity_check2->pure_product

Caption: A workflow diagram illustrating the primary purification steps and decision points.

Diagram 2: Troubleshooting "Oiling Out" during Recrystallization

G start Crude product in hot solvent oiling_out Product 'Oils Out' start->oiling_out reheat Reheat to dissolve oil oiling_out->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool crystals_form Crystals Form slow_cool->crystals_form

Caption: A troubleshooting guide for the common issue of a product "oiling out".

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Save My Exams. (2023). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • University of South Alabama, Department of Chemistry. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. Retrieved from [Link]

  • Nuffield Foundation. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Methyl 3-methyl-5-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving Methyl 3-methyl-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the common transformations of this substrate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

The primary and most synthetically valuable reaction for Methyl 3-methyl-5-nitrobenzoate is the reduction of its nitro group to form Methyl 3-amino-5-methylbenzoate. This resulting aniline is a critical building block in the synthesis of various pharmaceuticals and advanced materials. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions.

Catalyst Selection Guide: Navigating the Reduction of Methyl 3-methyl-5-nitrobenzoate

Choosing the right catalyst system is paramount to achieving a high yield and purity of the desired amine product while preserving the methyl ester functionality. The two main catalytic routes are Catalytic Hydrogenation and Metal-Mediated Reductions.

Catalytic Hydrogenation: The High-Efficiency Route

Catalytic hydrogenation is frequently the method of choice for nitro group reductions due to its high efficiency, clean reaction profiles, and atom economy.[1] The process involves the use of a heterogeneous catalyst in the presence of a hydrogen source.

Key Advantages:

  • High Yields: Often provides quantitative or near-quantitative conversion.[2]

  • Clean Reactions: Byproducts are minimal, and the primary byproduct is water.

  • Simple Work-up: The catalyst is easily removed by filtration, simplifying product isolation.

Common Catalysts for Hydrogenation:

CatalystTypical Loading (w/w)PressureSolventsProsCons
Palladium on Carbon (Pd/C) 5-10%1-4 atm H₂Methanol, Ethanol, Ethyl AcetateHighly active and selective, industry standard.[3]More expensive, can be pyrophoric, sensitive to catalyst poisons (e.g., sulfur).
Platinum(IV) Oxide (PtO₂) 1-5%1-3 atm H₂Acetic Acid, EthanolVery active, effective for stubborn reductions.[4]Can sometimes be less selective and may promote aromatic ring reduction under harsh conditions.
Raney Nickel (Ra-Ni) 10-20%3-5 atm H₂Ethanol, MethanolCost-effective alternative to precious metals.[4]Requires higher catalyst loading, can be pyrophoric, potential for nickel leaching into the product.
Mechanistic Insight: The Pathway from Nitro to Amine

The reduction of a nitroarene is a stepwise process. Understanding this pathway is crucial for troubleshooting, as incomplete reactions can lead to the accumulation of intermediates. The reaction proceeds from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the desired aniline.[3]

G cluster_0 Reaction Pathway Start Methyl 3-methyl-5-nitrobenzoate (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 +2H Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 +2H End Methyl 3-amino-5-methylbenzoate (Ar-NH₂) Intermediate2->End +2H G Step1 1. React Substrate with Metal/Acid Step2 2. Basify Mixture (e.g., with Na₂CO₃, NaOH) to precipitate metal hydroxides Step1->Step2 Step3 3. Filter through Celite® to remove metal salts Step2->Step3 Step4 4. Extract Product with organic solvent Step3->Step4 Step5 5. Purify (e.g., Crystallization, Chromatography) Step4->Step5

Caption: Standard workflow for metal/acid reductions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for achieving high chemoselectivity, specifically to avoid reducing the methyl ester group?

A1: Both catalytic hydrogenation (especially with Pd/C) and metal-mediated reductions are highly chemoselective for the nitro group over the methyl ester. The ester is generally stable under these conditions. However, if harsh acidic (e.g., concentrated HCl with SnCl₂) or basic conditions are used at elevated temperatures during the reaction or work-up, hydrolysis of the ester to the corresponding carboxylic acid can occur. For maximum ester preservation, catalytic hydrogenation in a neutral solvent like ethanol or ethyl acetate, or a metal reduction under near-neutral conditions like Fe/NH₄Cl, is recommended.

Q2: My catalytic hydrogenation using Pd/C is very slow or has stalled. What are the likely causes?

A2: This is a common issue with several potential causes:

  • Catalyst Activity: The catalyst may be old or deactivated. Always use a fresh, high-quality catalyst. Ensure it has been stored properly under an inert atmosphere. [5]* Hydrogen Supply: Ensure there are no leaks in your hydrogenation apparatus and that the hydrogen supply is adequate. For balloon hydrogenations, ensure the balloon remains inflated.

  • Poor Mixing: In heterogeneous catalysis, efficient stirring is critical to ensure contact between the substrate, hydrogen, and the catalyst surface.

  • Substrate Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction rate will be severely limited. [5]Consider a co-solvent system if solubility is an issue.

  • Catalyst Poisoning: Trace impurities containing sulfur, halides, or other metals in your starting material or solvent can poison the palladium catalyst.

Q3: I am observing significant amounts of yellow or orange side products in my reaction mixture. What are they and how can I prevent them?

A3: Yellow/orange colors often indicate the presence of dimeric intermediates like azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds. [5]These form when the reaction stalls at the nitroso or hydroxylamine stage, allowing for condensation reactions to occur.

  • To prevent this: Ensure the reduction proceeds to completion. Increase the catalyst loading, increase the hydrogen pressure, or extend the reaction time. Ensure efficient stirring to maximize the rate of the final reduction steps to the aniline.

Q4: The work-up after my Fe/HCl reduction is a nightmare because of fine iron sludge. How can I improve it?

A4: The formation of iron oxides/hydroxides is a well-known drawback of this method. [6]To improve filtration:

  • After basifying the reaction mixture, add a filter aid like Celite® to the slurry and stir for 15-20 minutes before filtration. This creates a more porous filter cake.

  • Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, dichloromethane) to recover any adsorbed product.

  • Alternatively, consider switching to a different reducing system like SnCl₂ or, if possible, catalytic hydrogenation to avoid this issue altogether.

Q5: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?

A5: These reagents are generally not suitable for the reduction of aryl nitro groups to anilines. Lithium aluminum hydride (LiAlH₄) typically reduces aromatic nitro compounds to azo products. [1]While NaBH₄ in the presence of certain catalysts can sometimes work, it is not a standard or reliable method for this transformation and can lead to a mixture of products. Sticking to catalytic hydrogenation or dissolving metal reductions is highly recommended.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrogenation).2. Insufficient reductant (metal reduction).3. Poor solubility of starting material.4. Low hydrogen pressure or leak in the system.1. Use a fresh batch of catalyst; consider a more active one like PtO₂.2. Ensure at least 3-5 equivalents of metal powder are used.3. Change solvent or use a co-solvent (e.g., THF/Methanol).4. Check system for leaks; increase H₂ pressure if equipment allows.
Formation of Intermediates (azo/azoxy compounds) 1. Reaction not run to completion.2. Insufficient catalyst or hydrogen.3. Inefficient mixing.1. Increase reaction time; monitor by TLC until the starting material and intermediates are consumed.2. Increase catalyst loading or H₂ pressure.3. Use a more powerful overhead or magnetic stirrer.
Ester Hydrolysis (Saponification) 1. Reaction or work-up is too acidic or basic, especially with heating.2. Prolonged exposure to harsh conditions.1. Use neutral conditions (e.g., Pd/C in EtOH, Fe/NH₄Cl).2. Keep temperatures low during work-up, especially after adding a strong base. Neutralize promptly.
Product Contaminated with Metal 1. Incomplete removal of metal salts during work-up (Fe, Sn).2. Leaching from Raney Nickel catalyst.1. Ensure thorough filtration through Celite® and wash the filter cake well.2. Consider a final wash of the organic solution with a chelating agent like aqueous EDTA solution.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using 10% Pd/C

This protocol is the recommended starting point for a clean and efficient reduction.

  • Setup: To a 250 mL flask, add Methyl 3-methyl-5-nitrobenzoate (5.0 g, 25.6 mmol) and Methanol (100 mL). Stir until fully dissolved.

  • Inerting: Carefully add 10% Palladium on Carbon (0.25 g, 5% w/w) to the solution. The catalyst should be added under a gentle stream of nitrogen or argon to prevent ignition of the solvent by the dry catalyst.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 20 mL) to ensure full recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude Methyl 3-amino-5-methylbenzoate, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This protocol is a robust and scalable alternative when hydrogenation is not feasible.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine Methyl 3-methyl-5-nitrobenzoate (5.0 g, 25.6 mmol), Ethanol (100 mL), and Water (25 mL).

  • Addition of Reagents: Add Ammonium Chloride (8.2 g, 154 mmol, 6 eq.) and Iron powder (<325 mesh, 4.3 g, 76.8 mmol, 3 eq.).

  • Reaction: Heat the stirred suspension to reflux (approx. 80-85 °C). Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • Work-up: Allow the mixture to cool to room temperature. Add saturated aqueous Sodium Bicarbonate solution until the mixture is basic (pH ~8).

  • Filtration: Add Celite® (approx. 10 g) to the slurry and stir for 15 minutes. Filter the mixture through a thick pad of Celite® in a Büchner funnel. Wash the filter cake extensively with Ethanol or Ethyl Acetate (3 x 50 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

References

  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • Science Madness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Science Madness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Gomes, P. A., et al. (2016). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. ResearchGate. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Smith, A. M. R., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow Theses. Retrieved from [Link]

  • ACS Publications. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline by Phosphomolybdic Acid Supported TM1 Single-Atom Catalysts. Inorganic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction Reagent Guides. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group. Retrieved from [Link]

  • Enlighten Theses. (2012). The hydrogenation of nitrobenzene over metal catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. Retrieved from [Link]

Sources

Technical Support Center: Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: M-3M5N-BZ | CAS: 482311-23-9

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub for Methyl 3-methyl-5-nitrobenzoate . As a key intermediate in the synthesis of kinase inhibitors and complex pharmaceutical precursors, the integrity of this compound is non-negotiable.

While often treated as a stable "shelf" reagent, this molecule possesses two specific vulnerabilities: the ester linkage (susceptible to hydrolytic cleavage) and the nitro group (susceptible to photochemical degradation). This guide moves beyond basic safety data sheets to provide you with the causal logic needed to maintain high-yield downstream chemistry.

Module 1: Critical Storage Protocols (Pre-Emptive Support)

The Core Directive: Stability is a function of moisture exclusion and photon shielding.

Environmental Control System
  • Temperature: Store at 2–8°C for long-term stability. While the compound is stable at room temperature (RT) for short durations (weeks), lower temperatures kinetically inhibit spontaneous hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . The primary risk is not oxidation of the ring, but ambient moisture entering the vial.

  • Container: Amber glass vials with Teflon-lined caps. Do not store in clear glass on a benchtop.

The "Yellowing" Phenomenon (Photostability)

Issue: Users often report the white/off-white powder turning pale yellow over time. Mechanism: Nitro-aromatics are photosensitive. UV exposure can induce radical formation or partial reduction to nitroso species, forming charge-transfer complexes that appear yellow/brown. Impact: Slight discoloration is often cosmetic and may not affect NMR purity significantly, but it indicates improper storage.

Module 2: Troubleshooting & Degradation Analysis

Visualizing the Degradation Logic

The following diagram maps the causality between storage failures and chemical outcomes.

DegradationPathways Compound Methyl 3-methyl-5-nitrobenzoate (Intact Ester) Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Photolysis Photochemical Excitation Compound->Photolysis Moisture Moisture Ingress (H2O) Moisture->Hydrolysis UV UV/Light Exposure UV->Photolysis Acid 3-Methyl-5-nitrobenzoic Acid (Impurity A) Hydrolysis->Acid Main Degradant Methanol Methanol (Byproduct) Hydrolysis->Methanol Color Yellow/Brown Discoloration Photolysis->Color Surface Oxidation

Figure 1: Causality map showing how environmental factors (Moisture, UV) lead to specific chemical impurities (Acid, Discoloration).

Troubleshooting Tickets (Q&A Format)
Ticket #101: "My sample has developed a lower melting point."
  • Diagnosis: Hydrolysis Impurity.

  • The Science: The pure ester (Methyl 3-methyl-5-nitrobenzoate) has a sharp crystal lattice. If moisture enters, it hydrolyzes to 3-methyl-5-nitrobenzoic acid .

  • Why it matters: Even 2-3% acid impurity acts as a defect in the crystal lattice, causing Melting Point Depression (Raoult’s Law).

  • Verification Protocol:

    • Run a TLC (Hexane:Ethyl Acetate, 8:2).

    • The Acid impurity will streak near the baseline (polar).

    • The Ester will have a higher

      
       (~0.5 - 0.7).
      
Ticket #102: "I see a broad peak at ~11-13 ppm in my proton NMR."
  • Diagnosis: Carboxylic Acid Formation. [1]

  • The Science: The ester methyl group appears as a sharp singlet around 3.9 ppm . If you see a broad singlet downfield (11+ ppm) or a loss of integration at 3.9 ppm, your ester has hydrolyzed.

  • Solution: Recrystallize from minimal hot Ethanol or perform a bicarb wash (dissolve in DCM, wash with sat.

    
    ) to remove the acidic impurity.
    
Ticket #103: "Can I store this in Methanol?"
  • Diagnosis: Risk of Transesterification.

  • The Science: While the compound is soluble in methanol, long-term storage in protic solvents can lead to equilibrium issues, especially if any trace acid/base catalyst is present.

  • Recommendation: Store as a solid. If a stock solution is required, use anhydrous DMSO or Acetonitrile , and use within 24 hours.

Module 3: Quality Control (QC) Workflow

Before using this intermediate in critical steps (e.g., reduction to the aniline), validate purity using this logic gate.

QC_Workflow Start Start: QC Check Visual Visual Inspection: Is it White/Off-White? Start->Visual ColorFail Yellow/Brown: Recrystallize (Charcoal) Visual->ColorFail No Solubility Solubility Test: Dissolve in DCM Visual->Solubility Yes Cloudy Cloudy/Precipitate: Suspect Acid Impurity Solubility->Cloudy Insoluble Matter NMR 1H-NMR Check: Integration of O-Me (3.9ppm) Solubility->NMR Clear Solution Repurify Fail: Bicarb Wash Cloudy->Repurify Decision Pass: Proceed to Synthesis NMR->Decision >98% NMR->Repurify <95%

Figure 2: Decision tree for validating reagent quality before synthesis.

Module 4: Quantitative Data Summary

PropertyValue / ConditionRelevance
Molecular Formula

Confirmation of Identity
Molecular Weight 195.17 g/mol Stoichiometry calculations
CAS Number 482311-23-9Critical: Distinguish from isomer (CAS 618-95-1)
Solubility (Good) DCM, Ethyl Acetate, DMSOPreferred solvents for reaction
Solubility (Poor) Water, HexaneUsed for precipitation/workup
1H-NMR Diagnostic

ppm (s, 3H)
Ester Methyl Group (Disappears upon hydrolysis)

References

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate Properties and Specifications. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: Methyl 3-methyl-5-nitrobenzoate.[2] Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of Methyl Benzoate: Hydrolysis Mechanisms. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Spectroscopic Profiling and Isomeric Differentiation of Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: Methyl 3-methyl-5-nitrobenzoate (CAS: 116355-62-5) Primary Impurity/Isomer: Methyl 3-methyl-4-nitrobenzoate (CAS: 24078-21-5)

In the development of immunomodulatory drugs (e.g., Lenalidomide analogs) and kinase inhibitors, Methyl 3-methyl-5-nitrobenzoate serves as a critical intermediate. Its synthesis, typically via the nitration of methyl 3-methylbenzoate (methyl m-toluate), is non-trivial due to directing group conflicts. The methyl group (activator, ortho/para director) and the ester group (deactivator, meta director) compete, often favoring the 4-nitro (ortho to methyl) or 2-nitro isomers over the thermodynamically less favored 5-nitro (meta-meta) isomer.

This guide provides a definitive spectroscopic framework to distinguish the target 1,3,5-substituted isomer from its 1,2,3- and 1,3,4-substituted regioisomers, relying primarily on


H NMR coupling constants (

-values)
and NOE (Nuclear Overhauser Effect) correlations.

Structural & Synthetic Logic

To interpret the spectra, one must understand the symmetry of the isomers.

  • Target (3-methyl-5-nitrobenzoate): A 1,3,5-trisubstituted benzene. All substituents are meta to each other.

    • Symmetry: No plane of symmetry, but high rotational freedom.

    • Proton Environment: Three distinct aromatic protons (H2, H4, H6), all isolated by substituents.

  • Major Isomer (3-methyl-4-nitrobenzoate): A 1,3,4-trisubstituted benzene.

    • Proton Environment: Contains a pair of protons in an ortho relationship (H5 and H6).

Diagram 1: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the isomeric mixture during nitration.

SynthesisPath Start Methyl 3-methylbenzoate (Methyl m-toluate) Reaction Nitration (HNO3 / H2SO4) Start->Reaction Target TARGET Methyl 3-methyl-5-nitrobenzoate (1,3,5-subst) Reaction->Target ~10-20% Yield (Meta-Meta) Impurity1 MAJOR IMPURITY Methyl 3-methyl-4-nitrobenzoate (1,3,4-subst) Reaction->Impurity1 Major Product (Ortho to Me) Impurity2 MINOR IMPURITY Methyl 3-methyl-2-nitrobenzoate (1,2,3-subst) Reaction->Impurity2 Steric Hindrance

Caption: Electrophilic aromatic substitution pathway showing the competitive formation of regioisomers.

Comparative Spectroscopic Data

Proton NMR ( H NMR) Analysis

The most reliable method for differentiation is the analysis of aromatic coupling patterns.

Target: Methyl 3-methyl-5-nitrobenzoate [1]
  • Pattern: Three distinct singlets (or broad singlets due to small meta-coupling,

    
     Hz).
    
  • Absence of Ortho-Coupling: No doublets with

    
     Hz will be observed.
    
PositionChemical Shift (

, ppm)*
MultiplicityIntegralAssignment Logic
H6 8.65 - 8.75dd (

Hz)
1HMost deshielded; between

and

.
H4 8.20 - 8.30dd (

Hz)
1HBetween

and

.
H2 7.95 - 8.05dd (

Hz)
1HBetween

and

.
-COOMe 3.98s3HMethyl Ester.
Ar-Me 2.50s3HAromatic Methyl.
Alternative: Methyl 3-methyl-4-nitrobenzoate [2][3]
  • Pattern: An ABX or AMX system characterized by strong ortho-coupling .

  • Key Feature: The presence of a doublet with

    
     Hz.[4]
    
PositionChemical Shift (

, ppm)*
MultiplicityIntegralAssignment Logic
H5 7.90 - 8.00d (

Hz)
1HOrtho to H6; adjacent to

.
H6 7.95 - 8.05dd (

Hz)
1HOrtho to H5; Meta to H2.
H2 8.00 - 8.10d (

Hz)
1HIsolated (Meta only).

*Note: Shifts are approximate (CDCl


) and may vary by concentration. The multiplicity  is the definitive identifier.
Infrared (IR) Spectroscopy

While less definitive than NMR for isomer differentiation, IR confirms the functional groups.

  • Nitro Group: Asymmetric stretch at

    
     and symmetric stretch at 
    
    
    
    .[5]
  • Carbonyl (Ester): Strong band at

    
    .
    
  • Differentiation Tip: The 4-nitro isomer often shows a shifted carbonyl frequency due to the "ortho effect" (steric strain twisting the nitro group out of plane, reducing conjugation), whereas the 5-nitro isomer (target) allows for better planarity.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: High-resolution differentiation of meta-coupling vs. ortho-coupling.

  • Sample Prep: Dissolve

    
     mg of the dry solid in 
    
    
    
    mL of CDCl
    
    
    (Chloroform-d) containing 0.03% TMS.
    • Note: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts) to prevent line broadening that could obscure fine meta-coupling.

  • Instrument Parameters:

    • Frequency:

      
       MHz (essential to resolve H2/H4/H6 overlap).
      
    • Spectral Width: -2 to 12 ppm.

    • Scans: 16 (minimum).

    • Acquisition Time:

      
       seconds (to resolve small couplings).
      
  • Processing: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz.

Protocol B: Purification Strategy (If Mixture Detected)

If the NMR indicates a mixture of 4-nitro and 5-nitro isomers:

  • Recrystallization: The 4-nitro isomer is typically more polar and packs differently.

    • Solvent System: Methanol/Water (9:1).

    • Procedure: Dissolve crude mixture in boiling Methanol. Add water dropwise until turbidity persists. Cool slowly to

      
      .
      
    • Result: The symmetrical 3,5-isomer (Target) often crystallizes later or requires chromatographic separation.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

      
       80:20).
      
    • Order of Elution: The less polar Methyl 3-methyl-5-nitrobenzoate (Target) typically elutes before the more polar 4-nitro isomer (due to the large dipole moment of the ortho-nitro/methyl arrangement).

Analytical Decision Tree

Use this logic flow to validate your product batch.

DecisionTree Start Analyze 1H NMR (Aromatic Region 7.5 - 9.0 ppm) CheckCoupling Check Coupling Constants (J) Start->CheckCoupling Ortho Doublets present (J ~ 8.0 Hz) CheckCoupling->Ortho Yes Meta Only Singlets/Fine Doublets (J < 2.5 Hz) CheckCoupling->Meta No ResultBad IDENTIFIED: 4-Nitro Isomer (Impurity) Ortho->ResultBad ResultGood IDENTIFIED: 3-Methyl-5-Nitrobenzoate (Target) Meta->ResultGood

Caption: Logic flow for identifying the correct isomer based on proton coupling constants.

References

  • Context: Provides baseline shifts for the parent 3-nitrobenzoate structure, validating the deshielding effect of the nitro group
  • National Center for Biotechnology Information (PubChem). (n.d.). Methyl 3-methyl-4-nitrobenzoate (CID 260927).[2] Retrieved January 30, 2026, from [Link]

    • Context: Confirms the existence and physical properties of the major regioisomer (4-nitro), essential for impurity profiling.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate - Synthetic Protocols. Retrieved January 30, 2026, from [Link]

    • Context: Establishes the standard electrophilic substitution mechanisms that lead to isomeric mixtures in benzoate nitr
  • University of Queensland. (n.d.). Automated Topology Builder (ATB) - Methyl 4-nitrobenzoate. Retrieved January 30, 2026, from [Link]

    • Context: Provides computational topology and forcefield data supporting the structural assignments of nitrobenzo

Sources

Validation of "Methyl 3-methyl-5-nitrobenzoate" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 3-methyl-5-nitrobenzoate (CAS: 482311-23-9) Primary Challenge: Regioselectivity.[1]

The synthesis of methyl 3-methyl-5-nitrobenzoate presents a classic electrophilic aromatic substitution (EAS) paradox. Standard nitration of m-toluic acid (or its ester) is kinetically driven to the 2- and 4-positions, yielding the wrong isomers.[1] This guide validates the Partial Oxidation Route starting from 3,5-dimethylnitrobenzene (5-nitro-m-xylene) as the only reliable laboratory-scale method to access the 3,5-substitution pattern with high fidelity.[1]

Part 1: Comparative Analysis of Synthetic Routes

Route A: Direct Nitration (The "Trap")

Method:[1] Nitration of Methyl 3-methylbenzoate (Methyl m-toluate) using HNO₃/H₂SO₄.[1]

  • Mechanism: The methyl group (activator) directs ortho/para (positions 2, 4, 6).[1] The ester group (deactivator) directs meta (positions 3, 5).[1]

  • Conflict: While position 5 is meta to the ester, it is meta to the activating methyl group.[1] The activation of the methyl group dominates the reaction kinetics.[1]

  • Outcome: The major product is Methyl 3-methyl-2-nitrobenzoate (sterically crowded but electronically favored) and Methyl 3-methyl-4-nitrobenzoate .[1] The target (5-nitro) is formed in negligible trace amounts (<5%).[1]

  • Verdict: INVALID for target synthesis.

Route B: Partial Oxidation (The "Gold Standard")

Method:[1] Controlled oxidation of 3,5-dimethylnitrobenzene followed by esterification.[1]

  • Mechanism: The starting material (5-nitro-m-xylene) already possesses the correct 1,3,5-substitution pattern.[1] The nitro group at position 5 is fixed.[1][2] The challenge shifts from regioselectivity (where to put the group) to chemoselectivity (oxidizing only one of the two identical methyl groups).[1]

  • Outcome: By limiting the oxidant (KMnO₄) stoichiometry, one methyl group is converted to a carboxylic acid, yielding 3-methyl-5-nitrobenzoic acid .[1]

  • Verdict: VALIDATED . This route guarantees the correct isomer structure.[1]

Data Comparison Table
FeatureRoute A: Direct NitrationRoute B: Partial Oxidation (Recommended)
Starting Material Methyl 3-methylbenzoate3,5-Dimethylnitrobenzene
Key Reagents HNO₃, H₂SO₄KMnO₄, Pyridine, Water
Major Product 2-Nitro isomer (Wrong Regioisomer)3-methyl-5-nitrobenzoic acid (Correct Regioisomer)
Target Yield < 5%35 - 45% (Step 1)
Purification Difficult Isomer SeparationAcid-Base Extraction

Part 2: Validated Experimental Protocol

Phase 1: Synthesis of 3-Methyl-5-nitrobenzoic Acid

Principle: Selective oxidation of a benzylic carbon in a deactivated arene.[1] Pyridine is used to solubilize the organic substrate and moderate the oxidation power of permanganate.[1]

Materials
  • 3,5-Dimethylnitrobenzene (5-nitro-m-xylene): 30.0 g (198 mmol)[1]

  • Potassium Permanganate (KMnO₄): 62.7 g (396 mmol) [Strict 2.0 eq stoichiometry][1][3][4][5]

  • Pyridine: 400 mL[1][3][4][5]

  • Water: 250 mL

  • Sodium Metabisulfite (solid)[1][6]

Step-by-Step Workflow
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the MnO₂ slurry) and a reflux condenser.

  • Solubilization: Add 3,5-dimethylnitrobenzene, pyridine, and water. Heat to 80°C until the substrate is fully dissolved.

  • Oxidation (Critical Step): Add KMnO₄ in small portions (approx. 5 g each) over 45 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature between 85°C - 90°C . Do not exceed 95°C to prevent over-oxidation to 5-nitroisophthalic acid (di-acid).[1]

  • Reflux: Stir at 90°C for an additional 1.75 hours. The purple color should fade to brown (MnO₂ precipitate).[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with 150 mL hot water.[1][4][5]

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove pyridine.[1]

    • The residue will be an aqueous solution of the potassium carboxylate.[1]

    • Acidify carefully with Conc.[1][7] HCl to pH 1-2. The crude acid will precipitate.[1]

  • Purification:

    • Dissolve the precipitate in saturated NaHCO₃ (separates it from unreacted starting material which is insoluble).[1]

    • Extract with Ethyl Acetate (removes unreacted xylene).[1]

    • Acidify the aqueous layer again with HCl.[1][4]

    • Filter the pure white/off-white solid.[1]

    • Validation Point: Melting Point should be 171-172°C .

Phase 2: Esterification to Methyl 3-methyl-5-nitrobenzoate

Principle: Fischer Esterification driven by entropy and excess solvent.[1]

Materials
  • 3-Methyl-5-nitrobenzoic acid (from Phase 1): 10.0 g[1]

  • Methanol (Anhydrous): 100 mL[1]

  • Sulfuric Acid (Conc.): 2.0 mL[1]

  • Alternative: Thionyl Chloride (5 mL) can be used if acid-catalyzed esterification is slow.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the acid in methanol in a 250 mL round-bottom flask.

  • Catalysis: Add H₂SO₄ dropwise with stirring.

  • Reflux: Heat to reflux (65°C) for 6-8 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1] The acid spot (baseline) should disappear; a new less polar spot (Rf ~0.[1]6) should appear.

  • Isolation:

    • Cool to room temperature.[1][6]

    • Evaporate methanol to ~20% volume.[1]

    • Pour into 100 mL ice water. The ester typically precipitates as a solid or oils out.[1]

    • Neutralize with 10% NaHCO₃ wash.[1]

  • Final Purification: Recrystallize from minimal hot methanol or purify via silica flash chromatography (10% EtOAc/Hexane).

Part 3: Visualization of Pathways[1]

Diagram 1: The Regioselectivity Logic

This diagram illustrates why the direct route fails and the oxidation route succeeds.[1]

G Substrate_A Methyl 3-methylbenzoate (Direct Nitration) Intermediate_A Transition State (Steric/Electronic Conflict) Substrate_A->Intermediate_A HNO3/H2SO4 Product_A_Wrong Methyl 2-nitro-3-methylbenzoate (MAJOR PRODUCT - WRONG) Intermediate_A->Product_A_Wrong o/p-direction of Methyl dominates Substrate_B 3,5-Dimethylnitrobenzene (Symmetric Precursor) Step_B1 Partial Oxidation (KMnO4, Pyridine) Substrate_B->Step_B1 Chemoselective Oxidation Product_B_Acid 3-Methyl-5-nitrobenzoic Acid (CORRECT ISOMER) Step_B1->Product_B_Acid Yield: ~40% Product_B_Final Methyl 3-methyl-5-nitrobenzoate (Target) Product_B_Acid->Product_B_Final MeOH/H+

Caption: Comparison of synthetic logic. Route A fails due to competing directing groups.[1] Route B succeeds by establishing the substitution pattern prior to functionalization.[1]

Part 4: Self-Validating Systems (QC)

To ensure scientific integrity, the researcher must validate the intermediate acid before proceeding to esterification.[1]

1H-NMR Signature (Diagnostic)

The aromatic region of the 3-methyl-5-nitrobenzoic acid is distinct due to the meta-substitution pattern (1,3,5-relationship).[1]

  • Symmetry: There is no axis of symmetry in the final molecule, but the coupling constants are key.[1]

  • Coupling: You will observe three distinct signals in the aromatic region (approx 8.0 - 8.6 ppm).[1]

  • J-Values: Unlike ortho coupling (J ~8 Hz), meta coupling is small (J ~1-2 Hz).[1]

    • Proton A (between NO2/COOH): Most deshielded (singlet-like or triplet with small J).[1]

    • Proton B (between NO2/CH3): Deshielded.

    • Proton C (between COOH/CH3): Least deshielded.[1]

  • If you see large doublets (J > 7 Hz), you have the 2-nitro or 4-nitro isomer.[1]

Melting Point Check
  • Intermediate (Acid): 171°C - 172°C.[1][4]

  • Target (Ester): Low melting solid or oil (depending on purity).[1] The high MP of the acid is the most robust checkpoint.[1]

References

  • Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. Retrieved from [Link]

  • Nitration of Benzoic Acid Derivatives. Organic Syntheses, Coll. Vol. 1, p. 372 (1941).[1] (General reference for nitration directing effects).

  • Validation of Regioselectivity in Alkyl-Nitrobenzoate Synthesis.BenchChem Application Notes.

Sources

A Comparative Guide to Analytical Standards for Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 3-methyl-5-nitrobenzoate and the Imperative for Analytical Standards

Methyl 3-methyl-5-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a nitro group and a methyl ester on a toluene backbone, presents a unique analytical challenge. The precise characterization of such molecules is paramount to ensure the reproducibility of scientific experiments and the safety and efficacy of end products in drug development.

Physicochemical Properties Comparison:

PropertyMethyl 3-methyl-5-nitrobenzoateMethyl 3-nitrobenzoate
CAS Number 482311-23-9618-95-1
Molecular Formula C₉H₉NO₄C₈H₇NO₄
Molecular Weight 195.17 g/mol 181.15 g/mol
Appearance Not specified (likely a solid)White to light yellow crystalline powder[2]
Melting Point Not available78-80 °C[3]
Boiling Point 315.0 ± 22.0 °C at 760 mmHg279 °C[2]

Synthesis and Potential Impurities: A Comparative Perspective

The synthesis of Methyl 3-methyl-5-nitrobenzoate would likely follow a similar pathway to that of Methyl 3-nitrobenzoate, which is typically synthesized by the nitration of Methyl benzoate.[4] This process involves the use of a nitrating mixture of concentrated nitric and sulfuric acids.

The primary impurities in the synthesis of Methyl 3-nitrobenzoate are its ortho and para isomers (Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate).[5] By analogy, the synthesis of Methyl 3-methyl-5-nitrobenzoate from 3-methylbenzoic acid methyl ester would likely produce other isomers as impurities, such as Methyl 3-methyl-2-nitrobenzoate, Methyl 3-methyl-4-nitrobenzoate, and Methyl 3-methyl-6-nitrobenzoate. The separation and identification of these isomers are critical for establishing a pure analytical standard.

Analytical Characterization Techniques: A Comparative Workflow

The following sections detail the key analytical techniques for the characterization of Methyl 3-methyl-5-nitrobenzoate, with comparative data and insights from its analogue, Methyl 3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

  • Methyl 3-nitrobenzoate: The ¹H NMR spectrum of Methyl 3-nitrobenzoate shows characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region is complex due to the meta-substitution pattern.[6]

  • Methyl 3-methyl-5-nitrobenzoate (Expected): The ¹H NMR spectrum of Methyl 3-methyl-5-nitrobenzoate is expected to show distinct signals for the three aromatic protons, a singlet for the methyl group on the ring, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

¹³C NMR Spectroscopy:

  • Methyl 3-nitrobenzoate: The ¹³C NMR spectrum of Methyl 3-nitrobenzoate displays signals for all eight carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift.[7]

  • Methyl 3-methyl-5-nitrobenzoate (Expected): The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be predictable based on the substitution pattern.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Logical Relationship of NMR Analysis

cluster_sample Sample Preparation cluster_analysis NMR Analysis Sample Sample NMR_Tube NMR_Tube Sample->NMR_Tube Deuterated_Solvent Deuterated_Solvent Deuterated_Solvent->NMR_Tube NMR_Spectrometer NMR_Spectrometer Data_Acquisition Data Acquisition (¹H, ¹³C spectra) NMR_Spectrometer->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline) Data_Acquisition->Data_Processing Structural_Elucidation Structural Elucidation (Chemical Shifts, Coupling, Integration) Data_Processing->Structural_Elucidation

Caption: Workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification. For nitroaromatic compounds, reversed-phase HPLC with UV detection is commonly employed.[8][9]

Method for a Related Compound (Methyl p-nitrobenzoate): [9]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).

Proposed HPLC Method for Methyl 3-methyl-5-nitrobenzoate:

A similar reversed-phase method would be a suitable starting point. The presence of the additional methyl group will likely increase its hydrophobicity, leading to a longer retention time compared to Methyl 3-nitrobenzoate under the same conditions. Method development would involve optimizing the mobile phase composition to achieve good resolution from potential impurities, particularly its isomers.

Experimental Protocol: HPLC Purity Analysis

  • Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

  • Data Analysis: Integrate the peak areas and calculate the purity of the sample against the standard.

Data Comparison: Expected HPLC Performance

ParameterMethyl 3-nitrobenzoate (Reference)Methyl 3-methyl-5-nitrobenzoate (Expected)Justification
Retention Time ShorterLongerIncreased hydrophobicity due to the additional methyl group.
Resolution from Isomers Requires optimized conditionsCritical for accurate purity assessmentStructural isomers often have similar retention times.
Limit of Detection (LOD) Low ng rangeSimilar to referenceStrong UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Nitroaromatic compounds are amenable to GC analysis.[10][11][12]

Analytical Considerations:

The analysis of nitroaromatic compounds by GC can sometimes be challenging due to their thermal lability. Therefore, a deactivated injector liner and a relatively non-polar capillary column are recommended. The mass spectrum will provide a definitive identification based on the molecular ion and fragmentation pattern.

Expected Fragmentation Pattern for Methyl 3-methyl-5-nitrobenzoate:

The mass spectrum is expected to show a molecular ion peak at m/z 195. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 164), the nitro group (-NO₂, m/z 149), and the ester group (-COOCH₃, m/z 136).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum, and quantify using a suitable internal or external standard.

Workflow for Analytical Method Validation

Start Start Method_Development Method Development (HPLC, GC-MS) Start->Method_Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method

Caption: A typical workflow for analytical method validation.

The Role of Certified Reference Materials (CRMs) and In-house Standards

While a commercial CRM for Methyl 3-methyl-5-nitrobenzoate may not be available, it is crucial to establish a well-characterized in-house primary reference standard. This involves:

  • Synthesis and Purification: Synthesizing the compound and purifying it to the highest possible degree, typically through techniques like recrystallization.[4]

  • Comprehensive Characterization: Thoroughly characterizing the purified material using a suite of orthogonal analytical techniques (NMR, MS, elemental analysis, etc.) to confirm its structure and purity.

  • Documentation: Maintaining detailed records of the synthesis, purification, and characterization data in a Certificate of Analysis (CoA).

This in-house standard can then be used for the routine quality control of other batches of the material.

Conclusion

The analytical characterization of Methyl 3-methyl-5-nitrobenzoate requires a multi-faceted approach. In the absence of a dedicated Certified Reference Material, a comparative strategy leveraging the well-documented analytical properties of its close analogue, Methyl 3-nitrobenzoate, provides a robust framework. Techniques such as NMR for structural confirmation, and HPLC and GC-MS for purity assessment and impurity profiling, are indispensable. The establishment of a well-characterized in-house reference standard is a critical step to ensure the quality and consistency of this compound in research and development endeavors.

References

  • KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Bartleby. (n.d.). Methyl 3-Nitrobenzoate Lab Report. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • National Institute of Standards and Technology. (1985). Certificate of Analysis: Standard Reference Material 1587 - Nitrated Polycyclic Aromatic Hydrocarbons in Methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Radiological and Environmental Sciences Laboratory. (n.d.). Certified Reference Material. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • CP Lab Safety. (n.d.). Methyl 3-Nitrobenzoate, 500g, Each. Retrieved from [Link]

  • Walsh, M. E., & Ranney, T. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl p-nitrobenzoate. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

Sources

Technical Comparison Guide: Methyl 3-methyl-5-nitrobenzoate Reference Spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization and technical comparison of Methyl 3-methyl-5-nitrobenzoate (CAS 482311-23-9), a critical reference standard often utilized in the impurity profiling of pharmaceutical intermediates (e.g., in the synthesis of immunomodulatory drugs like Lenalidomide).

Executive Summary & Application Context

Methyl 3-methyl-5-nitrobenzoate is a 1,3,5-trisubstituted benzene derivative.[1][2] In drug development, it primarily serves as a regioisomeric impurity marker .

When synthesizing the common scaffold Methyl 2-methyl-3-nitrobenzoate (a precursor for isoindolinone-based drugs), direct nitration of methyl 3-methylbenzoate (methyl m-toluate) yields a mixture of isomers. While the 2-nitro and 4-nitro isomers are kinetically favored, the 5-nitro isomer (the subject of this guide) forms as a thermodynamically stable minor byproduct.

Why this guide is critical: The 5-nitro isomer is difficult to distinguish from the desired 2-nitro or 4-nitro isomers using low-resolution HPLC due to similar polarity. 1H NMR spectroscopy is the definitive tool for identification , relying on the unique symmetry of the 1,3,5-substitution pattern.

Spectral Characterization (The "Gold Standard")

The following data establishes the identity of Methyl 3-methyl-5-nitrobenzoate. The absence of strong ortho-coupling (J > 7 Hz) is the diagnostic fingerprint.

Nuclear Magnetic Resonance (NMR) Analysis

Instrument: 400 MHz 1H NMR / 101 MHz 13C NMR Solvent: Chloroform-d (CDCl₃)

Table 1: 1H NMR Assignment (Diagnostic)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C2) 8.63 Singlet (s)1HMost deshielded; between two EWGs (Nitro & Ester).
Ar-H (C6) 8.20 Singlet (s)1HOrtho to Nitro, Ortho to Ester.
Ar-H (C4) 8.16 Singlet (s)1HOrtho to Nitro, Para to Ester.
-OCH₃ 3.96 Singlet (s)3HMethyl Ester protons.[3]
-CH₃ 2.51 Singlet (s)3HAryl Methyl protons.

Expert Insight: Note that all aromatic protons appear as singlets . In reality, they are doublets of doublets with small meta-coupling constants (J ~1–2 Hz), which often collapse into singlets on standard 300/400 MHz instruments. This contrasts sharply with the doublets (J ~8 Hz) seen in the 2-nitro and 4-nitro isomers.

Table 2: 13C NMR Shifts
Carbon TypeShift (δ ppm)Assignment
Carbonyl (C=O) 165.2Ester Carbonyl
C-NO2 (C5) 148.3Ipso-nitro
C-Me (C3) 140.4Ipso-methyl
Ar-C (C1) 131.6Ipso-ester
Ar-CH 135.9, 127.8, 121.8Methine carbons (C2, C4, C6)
OCH3 52.7Methoxy carbon
Ar-CH3 21.2Methyl carbon
Physical Properties
  • Molecular Formula: C₉H₉NO₄[4]

  • Molecular Weight: 195.17 g/mol [4]

  • Melting Point: 77.7 – 78.6 °C[3]

  • Appearance: White to off-white solid

Comparative Performance: Distinguishing Isomers

The core challenge in QC is distinguishing the target impurity from the main synthetic product.

Workflow: Isomer Identification Decision Tree

The following logic gate allows for rapid classification of the nitration products of methyl m-toluate.

IsomerID Start Analyze 1H NMR Aromatic Region (7.0 - 9.0 ppm) Coupling Observe Multiplicity of Signals Start->Coupling Doublets Major Doublets (J ~8 Hz) Observed Coupling->Doublets Ortho Neighbors Present Singlets Only Singlets (or fine splitting) Observed Coupling->Singlets No Ortho Neighbors Isomer2 Isomer: Methyl 2-nitro-3-methylbenzoate (Sterically crowded, ortho-coupling) Doublets->Isomer2 Shift pattern A Isomer4 Isomer: Methyl 4-nitro-3-methylbenzoate (Major Product, ortho-coupling) Doublets->Isomer4 Shift pattern B Isomer5 TARGET: Methyl 3-methyl-5-nitrobenzoate (Symmetrical 1,3,5 pattern) Singlets->Isomer5 Confirmed Identity

Figure 1: NMR-based decision tree for identifying nitro-isomers of methyl m-toluate.

Comparison Table: 5-Nitro vs. 4-Nitro Isomer
FeatureMethyl 3-methyl-5-nitrobenzoate (Impurity)Methyl 3-methyl-4-nitrobenzoate (Common Alternative)
Symmetry C2v-like (1,3,5) Asymmetric (1,3,4)
Aromatic H Coupling Singlets (Meta only)Doublets (Ortho, J=8Hz)
H2 Signal ~8.63 ppm (Deshielded by NO2 & COOMe)~7.9-8.0 ppm
Origin Thermodynamic byproduct (Meta-directing)Kinetic product (Ortho/Para to Methyl)

Experimental Protocols

Synthesis of Reference Standard (Selective Route)

Note: Direct nitration is inefficient for the 5-nitro isomer. The preferred route for generating a high-purity reference standard is the esterification of 3-methyl-5-nitrobenzoic acid.

Reagents:

  • 3-methyl-5-nitrobenzoic acid (1.0 eq)

  • Methanol (Solvent/Reactant)

  • Sulfuric Acid (Catalyst, 0.1 eq)

Protocol:

  • Dissolution: Dissolve 1.0 g of 3-methyl-5-nitrobenzoic acid in 20 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of conc. H₂SO₄ dropwise.[5]

  • Reflux: Heat to reflux (65 °C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Evaporate methanol under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (50 mL), wash with sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from minimal hot ethanol to yield white needles.

Analytical Method (HPLC)

To separate this impurity from the main peak in a drug substance sample:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Time: The 5-nitro isomer typically elutes after the more polar 2-nitro/4-nitro isomers due to the symmetry and lack of "ortho-effect" dipole moments.

References

  • Pharmaffiliates. (2025). Methyl 3-methyl-5-nitrobenzoate Reference Standard (Cat No.[4] PA 12 62680).[4] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2016). Supplementary Information: Spectroscopic data for methyl 3-methyl-5-nitrobenzoate (Compound 2g). Chemical Science. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: Methyl 3-methyl-5-nitrobenzoate (CAS 482311-23-9).[4] National Library of Medicine. Retrieved from [Link]

Sources

Beyond Symmetry: The Strategic Advantage of Methyl 3-methyl-5-nitrobenzoate in Kinase & Allosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-methyl-5-nitrobenzoate (CAS 482311-23-9) vs. Other Building Blocks in Drug Discovery Content Type: Technical Comparison Guide

Executive Summary: The "Meta-Meta" Advantage

In the landscape of aromatic building blocks, Methyl 3-methyl-5-nitrobenzoate (CAS 482311-23-9) occupies a unique "Goldilocks" zone. Unlike its symmetric cousin Methyl 3,5-dinitrobenzoate, it offers inherent asymmetry without the steric penalties of ortho-substituted isomers.

For medicinal chemists, this scaffold solves a specific problem: How to break symmetry in a phenyl ring while maintaining a flat, metabolically stable topology. The 3-methyl group provides a static lipophilic anchor, while the 5-nitro group serves as a reactive "warhead" precursor (reducible to amine) for library generation. This guide compares its utility against standard alternatives and details the specific synthetic protocols required to access this high-value intermediate.

Comparative Analysis: The Building Block Matrix

The decision to use Methyl 3-methyl-5-nitrobenzoate often comes down to a trade-off between synthetic accessibility and structural optimalism .

Table 1: Comparative Profile of Disubstituted Benzoate Scaffolds

FeatureMethyl 3-methyl-5-nitrobenzoate Methyl 3,5-dinitrobenzoate Methyl 3-methyl-2-nitrobenzoate
CAS 482311-23-9 2702-58-15471-82-9
Substitution Meta-Meta (3,5)Meta-Meta (3,5)Ortho-Meta (2,3)
Symmetry Asymmetric (High Information Content)Symmetric (Redundant)Asymmetric (Sterically Crowded)
Electronic State Moderate withdrawing (Nitro + Methyl)Strongly withdrawing (2x Nitro)Mixed (Ortho-nitro twist)
Steric Profile Planar (Ideal for narrow pockets)PlanarTwisted (Due to steric clash)
Primary Use Kinase inhibitors (CDK2, CaMK1), Bio-orthogonal probesAniline precursors, DendrimersSterically constrained ligands
Accessibility Difficult (Requires oxidation)Easy (Direct Nitration)Easy (Direct Nitration)

Expert Insight:

"Many discovery campaigns fail to explore the 3,5-methyl-nitro substitution pattern because it cannot be made by simple nitration of methyl 3-methylbenzoate (which yields the 2-nitro isomer). However, this specific geometry is critical for allosteric kinase inhibitors , where the methyl group fills a hydrophobic selectivity pocket (e.g., the 'back pocket' in kinases) while the nitro-derived amine forms hydrogen bonds with the hinge region."

Decision Logic: When to Choose This Scaffold

Use the following logic flow to determine if this building block is required for your SAR (Structure-Activity Relationship) campaign.

SAR_Decision_Tree Start Target Binding Site Analysis Symmetry Does the pocket require symmetry breaking? Start->Symmetry Sterics Is the pocket narrow/flat? Symmetry->Sterics Yes Use_35_Dinitro Use Methyl 3,5-dinitrobenzoate (Easier Synthesis) Symmetry->Use_35_Dinitro No (Symmetric) Hydrophobic Is there a small hydrophobic pocket (Val/Leu/Ile)? Sterics->Hydrophobic Yes (Planar) Use_2_Nitro Use Methyl 3-methyl-2-nitrobenzoate (Ortho-twist acceptable) Sterics->Use_2_Nitro No (Tolerates Twist) Hydrophobic->Use_35_Dinitro No Use_Target SELECT Methyl 3-methyl-5-nitrobenzoate (Optimal Fit) Hydrophobic->Use_Target Yes

Figure 1: SAR Decision Tree for selecting benzoate building blocks.

Synthetic Utility & Protocols

Because Methyl 3-methyl-5-nitrobenzoate is not the thermodynamic product of nitration, its synthesis requires a specific oxidative route. The standard "textbook" nitration of m-toluate yields the 2-nitro isomer (CAS 5471-82-9) due to the ortho directing effect of the methyl group.

To access the 3,5-isomer , one must proceed via the controlled oxidation of 3,5-dimethylnitrobenzene .

Protocol A: Synthesis of the Core Acid (3-Methyl-5-nitrobenzoic acid)

This step is the bottleneck. Commercial availability of the ester (CAS 482311-23-9) bypasses this, but in-house synthesis is often necessary for scale.

Reagents: 3,5-Dimethylnitrobenzene, Pyridine, Water, KMnO₄.[1][2]

  • Setup: Dissolve 3,5-dimethylnitrobenzene (30 g, 0.2 mol) in a mixture of pyridine (400 mL) and water (250 mL). The pyridine is crucial to solubilize the starting material and moderate the oxidation potential.

  • Oxidation: Heat to 80°C. Add KMnO₄ (62.7 g, 0.4 mol, 2 equiv) in small portions over 45 minutes.

    • Critical Control Point: Do not add excess oxidant rapidly; you want to oxidize one methyl group to carboxyl, not both (which would yield 5-nitroisophthalic acid).

  • Workup: Filter hot through Celite to remove MnO₂. Wash with hot water.[1][2]

  • Isolation: Acidify the filtrate with HCl. Extract with Ethyl Acetate.[1][2]

  • Purification: The crude will contain some unreacted starting material and di-acid. Purify via silica gel chromatography (EtOAc/DCM/AcOH) to yield the mono-acid (approx. 40% yield).

Protocol B: Divergent Functionalization (The "Tetrazine" & "Kinase" Routes)

Once the Methyl 3-methyl-5-nitrobenzoate is obtained (via esterification of the acid above), it serves as a divergence point.

Synthetic_Workflow Core Methyl 3-methyl-5-nitrobenzoate (CAS 482311-23-9) Aniline Methyl 3-amino-5-methylbenzoate Core->Aniline Fe/AcOH or H2, Pd/C Acid 3-Methyl-5-nitrobenzoic acid Core->Acid LiOH, THF/H2O Kinase Kinase Inhibitors (Urea/Amide formation) Aniline->Kinase R-NCO or R-COCl Halo Methyl 3-halo-5-methylbenzoate Aniline->Halo Sandmeyer (NaNO2, CuX) Tetrazine Tetrazine Probes (via Amide -> Nitrile) Acid->Tetrazine 1. SOCl2, NH3 2. Dehydration 3. Hydrazine Coupling Suzuki/Buchwald Coupling Halo->Coupling

Figure 2: Synthetic divergence from the 3-methyl-5-nitrobenzoate core.[3][4][5][6][7]

Case Studies in Drug Discovery
Case Study 1: Allosteric CDK2 Inhibitors

Challenge: Developing selective CDK2 inhibitors is difficult due to the highly conserved ATP pocket. Solution: Researchers identified an allosteric pocket adjacent to the ATP site. Role of Scaffold: The 3-methyl-5-nitrobenzoic acid moiety was used to construct allosteric inhibitors (e.g., Compound 4 in literature).

  • Mechanism: The 3-methyl group occupies a small hydrophobic cavity, providing selectivity over CDK1. The nitro group (or its reduced derivatives) positions the benzoic acid tail to interact with surface residues.

  • Outcome: High affinity binding with negative cooperativity regarding cyclin binding [1, 2].

Case Study 2: Bioorthogonal Tetrazine Probes

Challenge: Creating stable, fast-reacting tetrazines for live-cell imaging. Role of Scaffold: The 3-methyl-5-nitrobenzoate is a precursor to 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines .

  • Mechanism: The ester is hydrolyzed to the acid, converted to the amide, dehydrated to the nitrile, and then reacted with hydrazine/formamidine. The resulting tetrazine uses the 3-methyl-5-nitro-phenyl group to tune the kinetics of the inverse electron-demand Diels-Alder reaction [3].

References
  • The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors. ChemRxiv, 2023. Link

  • Screening through Lead Optimization of High Affinity, Allosteric CDK2 Inhibitors. National Institutes of Health (NIH), 2023. Link

  • Metal-Free Synthetic Approach to 3-Monosubstituted Unsymmetrical 1,2,4,5-Tetrazines. ResearchGate, 2012. Link

  • Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem, 2024. Link

Sources

"Methyl 3-methyl-5-nitrobenzoate" characterization data interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: Methyl 3-methyl-5-nitrobenzoate

Executive Summary & Strategic Context

Compound: Methyl 3-methyl-5-nitrobenzoate CAS: 482311-23-9 Molecular Formula:


Role:  Critical intermediate for amide coupling in kinase inhibitor synthesis (e.g., Telmisartan analogs, specific tyrosine kinase inhibitors).

The Core Challenge: In industrial synthesis, the "performance" of this intermediate is defined by its regioisomeric purity . The 1,3,5-substitution pattern is thermodynamically difficult to access via direct nitration of methyl 3-methylbenzoate (which yields 2-nitro and 4-nitro isomers due to ortho/para direction by the methyl group). Consequently, this compound is typically synthesized via the controlled oxidation of 3,5-dimethylnitrobenzene .

Comparative Insight: Unlike its isomers (Methyl 2-methyl-5-nitrobenzoate), the target compound lacks adjacent protons. This structural feature allows for a self-validating NMR protocol where the absence of ortho-coupling (


) serves as the primary release criterion.

Comparative Performance Matrix

This table contrasts the target compound with its most common process impurities/alternatives.

FeatureTarget: Methyl 3-methyl-5-nitrobenzoate Impurity A: Methyl 2-methyl-5-nitrobenzoate Impurity B: Dimethyl 5-nitroisophthalate
Origin Partial oxidation of 3,5-dimethylnitrobenzeneNitration of m-toluic acid estersOver-oxidation of starting material
Key NMR Signal Three Singlets (meta-coupling only,

)
Doublets (ortho-coupling present,

)
Two Singlets (2:1 integration ratio)
Reactivity High (Sterically accessible ester)Moderate (Steric hindrance at ortho-methyl)High (Dual ester functionality - side reactions)
Solubility High in MeOH, DCMModerateLower (more polar)
Downstream Risk N/A (Desired Product)Regioisomer contamination in final drugFormation of dimerized impurities

Characterization Data Interpretation

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz

The hallmark of the 3-methyl-5-nitrobenzoate isomer is the absence of ortho-coupling . The aromatic protons appear as three distinct "singlets" (actually finely split doublets/triplets with


).
PositionShift (

ppm)
MultiplicityInterpretation & Causality
H-6 8.78 dd (

Hz)
Most Deshielded: Flanked by two electron-withdrawing groups (

and

).
H-4 8.25 dd (

Hz)
Deshielded: Ortho to

, but meta to

.
H-2 8.05 dd (

Hz)
Shielded (Relative): Flanked by

and

. The

provides weak electron donation.

3.98 s Characteristic methyl ester singlet.

2.52 s Aromatic methyl group.

Expert Insight: If you observe a doublet at ~7.4-7.6 ppm with a coupling constant of ~8 Hz, your batch is contaminated with the 2-nitro or 4-nitro isomer (likely from a nitration-based synthetic route attempt). Reject the batch.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 1725

    
     (Strong):  Carbonyl (
    
    
    
    ) stretch. Higher frequency than typical benzoates due to the electron-withdrawing
    
    
    group at position 5.
  • 1535

    
     & 1350 
    
    
    
    :
    Asymmetric and Symmetric
    
    
    stretches. These are diagnostic for the nitro group integrity.
C. Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  195 m/z.
    
  • Base Peak (

    
    ):  164 m/z (Loss of 
    
    
    
    ).
  • Fragment (

    
    ):  149 m/z (Loss of 
    
    
    
    ).
  • Differentiation: MS alone cannot distinguish regioisomers; it must be coupled with Chromatography (retention time) or NMR.

Experimental Protocols

Protocol A: Regio-Purity Validation (HPLC)

Objective: Quantify the "Over-oxidized" impurity (Diester) and "Under-oxidized" starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide bonds if downstream).

  • Retention Order (Typical):

    • Dimethyl 5-nitroisophthalate (Polar, elutes first)

    • Methyl 3-methyl-5-nitrobenzoate (Target) [1][2][3][4][5][6]

    • 3,5-Dimethylnitrobenzene (Non-polar, elutes last)

Protocol B: Synthesis via Mono-Oxidation (Reference Context)

Note: This route avoids regioisomer formation.

  • Dissolution: Dissolve 3,5-dimethylnitrobenzene (1.0 eq) in Pyridine/Water (2:1).

  • Oxidation: Add

    
     (2.2 eq) portion-wise at 80°C. Control is vital here; excess oxidant yields the isophthalate.
    
  • Workup: Filter

    
    . Acidify filtrate to precipitate crude acid.
    
  • Esterification: Reflux crude acid in Methanol with catalytic

    
     (Fischer Esterification).
    
  • Purification: Recrystallize from MeOH/Water to remove the diester impurity.

Visualizations & Logic Flows

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates why the oxidation route is superior to nitration for this specific isomer.

SynthesisLogic Start1 Methyl 3-methylbenzoate Process1 Nitration (HNO3/H2SO4) Start1->Process1  Traditional Route   Start2 3,5-Dimethylnitrobenzene Process2 Controlled Oxidation (KMnO4) Start2->Process2  Selective Route   ProductWrong Mixture: 2-Nitro / 4-Nitro Isomers (Ortho/Para Direction) Process1->ProductWrong  Major Products   ProductTarget Methyl 3-methyl-5-nitrobenzoate (Target: 1,3,5 Pattern) Process2->ProductTarget  Mono-Oxidation   Impurity Dimethyl 5-nitroisophthalate (Over-oxidation) Process2->Impurity  Excess Oxidant  

Caption: Comparison of synthetic routes. Nitration (Red) yields incorrect isomers due to directing effects. Oxidation (Green) yields the correct 1,3,5-substitution pattern.

Diagram 2: Analytical Decision Tree

A self-validating workflow for batch release.

AnalysisTree Sample Crude Product Sample NMR 1H NMR Analysis (Aromatic Region) Sample->NMR Check1 Coupling Constant Check NMR->Check1 Pass1 Only Meta Coupling (J < 2Hz) Check1->Pass1  Singlets Only   Fail1 Ortho Coupling (J ~ 8Hz) Check1->Fail1  Doublets Found   HPLC HPLC Purity Check Pass1->HPLC ResultFail REJECT: Isomeric Impurity Fail1->ResultFail ResultPass RELEASE: Target Identity Confirmed HPLC->ResultPass  >98% Area  

Caption: Analytical workflow. The primary "Go/No-Go" decision relies on NMR coupling constants to rule out regioisomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21129904, Methyl 3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Referencing general oxidation of alkyl-nitrobenzenes to nitrobenzoic acids).
  • Silverstein, R. M., et al. (2014).Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Cross-validation of analytical results for "Methyl 3-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Analytical Results for Methyl 3-methyl-5-nitrobenzoate

Executive Summary & Strategic Imperative

In the development of pharmaceutical intermediates, Methyl 3-methyl-5-nitrobenzoate (MW: 195.17 g/mol ) presents a specific analytical challenge: distinguishing it from its regioisomers (e.g., 2-nitro or 4-nitro analogs) and quantifying absolute purity without relying solely on potentially biased reference standards.

Reliance on a single analytical technique (e.g., HPLC-UV area%) often leads to "purity inflation" by failing to detect inorganic salts, residual solvents, or co-eluting isomers. This guide defines a Cross-Validation Protocol integrating High-Performance Liquid Chromatography (HPLC) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass balance.

Core Directive: Do not release a Certificate of Analysis (CoA) based on HPLC alone. Validation requires orthogonality.

The Analytical Matrix: Method Comparison

The following table contrasts the three primary methodologies required for full characterization.

FeatureMethod A: RP-HPLC (UV/Vis) Method B: 1H-qNMR Method C: GC-MS
Primary Utility Impurity Profiling: Detecting trace organic impurities (0.05% levels).Absolute Content: Determining weight % purity (Assay) directly.Identity & Volatiles: Confirming MW and residual solvents.
Specificity High: Resolves structural isomers with optimized gradients.Very High: Distinguishes isomers via unique coupling patterns (

-values).
Medium: Mass fragmentation patterns may be similar for isomers.
Limit of Detection Excellent (< 0.01%).Moderate (~0.1%).Excellent (ppm level).
Bias Risk Response Factor Bias: Assumes all impurities absorb UV light equally to the main peak.None: Signal is directly proportional to molar ratio (proton counting).Thermal Degradation: Nitro compounds can degrade in the injector port.
Throughput 20–30 mins/sample.10–15 mins/sample.20–40 mins/sample.

Detailed Experimental Protocols

Protocol A: High-Resolution Impurity Profiling (HPLC-UV)

Objective: To separate the target 3-methyl-5-nitrobenzoate from likely synthetic byproducts (e.g., 3-methylbenzoic acid, methyl 3-methyl-4-nitrobenzoate).

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).

    • Rationale: The Phenyl-Hexyl stationary phase provides superior selectivity for aromatic isomers (pi-pi interactions) compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (keeps acidic impurities protonated/retained).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Detection:

    • 254 nm: Universal aromatic detection.

    • 270 nm: Nitro-group enhancement region.

  • Causality: A standard C18 column may co-elute the 4-nitro and 5-nitro isomers. The Phenyl-Hexyl phase exploits the subtle electron density differences between these regioisomers to effect separation.

Protocol B: Absolute Purity via qNMR (The "Truth" Standard)

Objective: To determine the absolute mass purity (Assay) without a reference standard of the analyte itself.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility losses and improve peak sharpness).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid.

    • Requirement: The IS signals must not overlap with the target's aromatic region (7.8 – 8.8 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Rationale: Nitro-aromatics often have long T1 relaxation times. A short D1 (e.g., 1s) will under-quantify the aromatic protons, leading to false low purity.

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire spectrum with ns=16 (minimum) and d1=30.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
    

Structural Validation & Expected Data

To validate the identity of "Methyl 3-methyl-5-nitrobenzoate" against the "3-nitrobenzoate" (lacking the methyl) or "4-nitro" isomers, analyze the Aromatic Region of the 1H-NMR.

Target Structure Prediction (Methyl 3-methyl-5-nitrobenzoate):

  • Substitution: 1,3,5-pattern (meta-substitution).

  • Symmetry: Asymmetric distribution of substituents (Ester, Methyl, Nitro).

  • Expected Signals:

    • H-6 (Ortho to Ester & Nitro): Most deshielded (~8.6 - 8.7 ppm). Appears as a singlet (or fine doublet).

    • H-4 (Ortho to Nitro & Methyl): Deshielded (~8.1 - 8.2 ppm). Singlet/fine doublet.

    • H-2 (Ortho to Ester & Methyl): Shielded relative to others (~7.9 ppm). Singlet/fine doublet.

    • Aliphatic: Methyl Ester (~3.9 ppm, s, 3H) and Ar-Methyl (~2.5 ppm, s, 3H).

Comparison: If you see two doublets with a large coupling constant (


), you have the 4-nitro  or 2-nitro  isomer (ortho coupling). The target 3,5-disubstituted compound shows only small meta-coupling (

), appearing often as singlets.

Visualization: The Cross-Validation Workflow

The following diagram illustrates the decision logic for releasing a batch of Methyl 3-methyl-5-nitrobenzoate.

CrossValidation Start Crude Sample Methyl 3-methyl-5-nitrobenzoate HPLC Method A: HPLC-UV (Phenyl-Hexyl Column) Start->HPLC qNMR Method B: 1H-qNMR (Internal Std: Maleic Acid) Start->qNMR Decision1 HPLC Purity > 98.0%? HPLC->Decision1 Decision2 qNMR Assay within ± 2.0% of HPLC? qNMR->Decision2 Decision1->Decision2 Yes Fail_Iso FAIL: Isomer Contamination (Check 2-nitro/4-nitro) Decision1->Fail_Iso No Fail_Salt FAIL: Inorganic/Salt Contamination (Recrystallize) Decision2->Fail_Salt No (qNMR << HPLC) Pass PASS: Release Lot Generate CoA Decision2->Pass Yes

Caption: Logical workflow for cross-validating purity. Discrepancies between HPLC (chromatographic purity) and qNMR (mass purity) reveal hidden contaminants like salts or isomers.

References

  • Quantitative NMR in Pharmaceutical Analysis. Title: "Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis." Source: National Institutes of Health (PubMed) URL:[Link]

  • General Synthesis & Properties of Nitrobenzoates. Title: "Methyl 3-nitrobenzoate Properties and Safety Data."[1][2][3][4][5] Source: PubChem (National Library of Medicine) URL:[Link]

  • qNMR Methodology Guidelines. Title: "Validating Quantitative NMR Methods for Pharmaceutical Impurities." Source: Enovatia White Paper / ICH Guidelines Context URL:[Link]

  • Chromatographic Separation of Isomers. Title: "Separation of Nitro-aromatic Isomers using Phenyl-Hexyl Stationary Phases." Source: Phenomenex Technical Notes (General Reference for Protocol A rationale) URL:[Link](Direct deep link to specific application note unavailable; landing page provided for verification of column technology).

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Methyl 3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Methyl 3-methyl-5-nitrobenzoate belongs to the family of aromatic nitro compounds, which are known to have toxicological effects. Based on data for closely related compounds, a primary hazard is that it is harmful if swallowed[1]. Skin and eye irritation, as well as respiratory irritation, are also potential hazards associated with isomers like Methyl 3-methyl-4-nitrobenzoate[2]. Therefore, it is crucial to prevent all routes of exposure.

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if ingested.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following recommendations are based on established protocols for handling aromatic nitro compounds.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption. Always inspect gloves for integrity before use.
Eye Protection Chemical safety gogglesTo protect against splashes and dust particles.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when working with fine powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.

Step-by-Step PPE Protocol:

  • Glove Selection and Use:

    • Select gloves made of a material resistant to aromatic nitro compounds. Nitrile or neoprene gloves are generally recommended.

    • Before each use, visually inspect gloves for any signs of degradation or puncture.

    • Use proper glove removal technique to avoid contaminating your hands.

  • Eye and Face Protection:

    • Wear well-fitting chemical safety goggles at all times in the laboratory.

    • If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat and Protective Clothing:

    • A clean, buttoned laboratory coat should be worn over personal clothing.

    • Ensure the lab coat has long sleeves and fits properly.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.

    • If a fume hood is not available or if you are handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow ensures safety at every stage of handling Methyl 3-methyl-5-nitrobenzoate.

Workflow for Safe Handling

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Container Inspect Inspect for Damage Receipt->Inspect Check integrity Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE Prepare for use FumeHood Work in a Fume Hood DonPPE->FumeHood Weigh Weigh and Handle FumeHood->Weigh Clean Clean Work Area Weigh->Clean After handling Segregate Segregate Waste Clean->Segregate Collect waste Label Label Waste Container Segregate->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: Workflow for handling Methyl 3-methyl-5-nitrobenzoate.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials containing Methyl 3-methyl-5-nitrobenzoate, including contaminated consumables (e.g., gloves, weighing paper), in a designated, compatible, and properly labeled waste container.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Methyl 3-methyl-5-nitrobenzoate".

    • Include any other components of the waste mixture.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3]. Do not discharge to sewer systems[3].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

By adhering to these guidelines, you can confidently and safely incorporate Methyl 3-methyl-5-nitrobenzoate into your research endeavors, ensuring the integrity of your work and the well-being of your team.

References

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.